Caffeine citrate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2.C6H8O7/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQXSQPPHJPGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046938 | |
| Record name | Caffeine, citrated | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69-22-7 | |
| Record name | Caffeine citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caffeine, citrated [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caffeine, citrated | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, mixt. with 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFFEINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U26EO4675Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Caffeine Citrate
Adenosine (B11128) Receptor Antagonism
Caffeine (B1668208) acts as a non-selective antagonist at all four known subtypes of adenosine receptors (ARs): A1, A2A, A2B, and A3 drugbank.comwikipedia.orgscielo.br. These receptors are G protein-coupled receptors (GPCRs) and are found in various tissues throughout the body, including the central nervous system, cardiovascular system, respiratory system, and renal system annualreviews.orgnih.gov. By blocking adenosine from binding to these receptors, caffeine inhibits the normal physiological effects of adenosine, which typically acts as an inhibitory neuromodulator wikipedia.organnualreviews.org.
Adenosine Receptor Subtype Specificity (A1, A2A, A2B, A3)
Caffeine demonstrates antagonism of all four adenosine receptor subtypes: A1, A2A, A2B, and A3 drugbank.comwikipedia.orgscielo.br. While caffeine is considered a non-selective antagonist, its affinity varies across the subtypes. Studies indicate that caffeine generally has similar affinities for A1, A2A, and A2B receptors, with a lower affinity for the A3 receptor scielo.brnih.govimrpress.com. The effects of caffeine on alertness and combating drowsiness are particularly linked to the antagonism of the A2A receptor drugbank.com. In the central nervous system, A1 and A2A receptors are predominantly expressed imrpress.com. The blockade of A1 and A2A receptors in GABAergic neurons is suggested to diminish respiratory inhibition, contributing to the respiratory stimulant effects observed with caffeine citrate (B86180) in conditions like apnea (B1277953) of prematurity infantjournal.co.uk.
Ligand Binding Dynamics and Receptor Affinity
Caffeine is structurally similar to adenosine, allowing it to bind to adenosine receptors without activating them, thus acting as a competitive antagonist wikipedia.org. The binding affinity of caffeine to adenosine receptors is typically in the micromolar range scielo.brnih.gov. While caffeine has roughly equally low affinities for A1, A2A, and A2B receptors, its affinity for A3 receptors is generally lower scielo.brnih.govimrpress.com.
Research using radioligand binding assays has provided quantitative data on caffeine's affinity for different adenosine receptor subtypes. For instance, studies have reported Ki values for caffeine at A1 and A2A receptors in the micromolar range scielo.brguidetopharmacology.org.
| Adenosine Receptor Subtype | Reported Ki (nM) | Source Tissue/Cell |
| A1 | 41000 | Rat cortical membrane guidetopharmacology.org |
| A1 | 41000 | Rat brain cortical membrane guidetopharmacology.org |
| A2A | 50000 | Rat brain tissue guidetopharmacology.org |
| A2A | 48000 | Rat striatal membrane guidetopharmacology.org |
Molecular dynamics simulations have provided insights into the binding dynamics of caffeine with adenosine receptors, such as the A2A receptor. These studies suggest that caffeine can exhibit flexibility within the binding pocket, exchanging between different binding poses irb.hrplos.org. The interactions are primarily based on weak hydrophobic contacts irb.hr. The composition of the surrounding membrane can also influence the binding poses of caffeine plos.org.
Downstream Signaling Pathway Modulation via Adenosine Receptors
Adenosine receptors are coupled to G proteins, and their activation or blockade modulates various intracellular signaling pathways nih.gov. A1 and A3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic adenosine monophosphate (cAMP) levels. A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase intracellular cAMP levels annualreviews.orgnih.gov.
By antagonizing these receptors, caffeine disrupts the normal modulation of adenylyl cyclase activity by adenosine. Blockade of A1 receptors can lead to increased cAMP levels due to the removal of adenosine's inhibitory effect on adenylyl cyclase. Conversely, blockade of A2A and A2B receptors prevents adenosine from stimulating adenylyl cyclase, thereby reducing cAMP levels compared to when adenosine is bound.
The modulation of cAMP levels downstream of adenosine receptors affects various cellular processes. For example, altered cAMP signaling can influence the activity of protein kinase A (PKA), which in turn phosphorylates various target proteins involved in neuronal activity, muscle function, and other physiological responses oup.com. In the context of respiratory stimulation, adenosine receptor antagonism by caffeine is thought to enhance respiratory drive by increasing the sensitivity of the medullary respiratory center to carbon dioxide, potentially involving downstream signaling pathways that influence neuronal excitability drugbank.comeuropa.euscielo.br.
Furthermore, adenosine receptor antagonism can influence other signaling pathways. For instance, blockade of A2A receptors has been shown to impact downstream pathways like the DARPP-32 and ERK1/2 signaling in the context of motor function nih.gov. Caffeine has also been reported to modulate Akt/AMPK/mTOR signaling pathways in certain cell types mdpi.com.
Non-Adenosine Receptor-Mediated Pharmacological Effects
While adenosine receptor antagonism is the primary mechanism, caffeine also exerts effects through mechanisms independent of adenosine receptors, particularly at higher concentrations nih.govwikipedia.orgeuropa.eu. These include the inhibition of cyclic nucleotide phosphodiesterases and the modulation of intracellular calcium flux nih.govwikipedia.orgfrontiersin.org.
Cyclic Nucleotide Phosphodiesterase Inhibition and cAMP Pathway Modulation
Caffeine is a known inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes nih.govwikipedia.orgeuropa.euresearchgate.net. PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating their intracellular concentrations oup.comresearchgate.netmdpi.com. By inhibiting PDE activity, caffeine leads to increased intracellular levels of cAMP and cGMP wikipedia.orgresearchgate.net.
There are multiple families and isoforms of PDE enzymes, each with different substrate specificities and tissue distributions oup.commdpi.com. Caffeine is generally considered a non-selective PDE inhibitor, although its potency varies across different PDE isoforms researchgate.net. Increased cAMP levels resulting from PDE inhibition can activate protein kinase A (PKA), leading to the phosphorylation of various downstream targets and influencing a wide range of cellular processes, including metabolism, ion channel function, and gene expression oup.com.
In some tissues, such as skeletal muscle and adipose tissue, PDE inhibition by caffeine contributes to increased intracellular cAMP, promoting lipolysis through the activation of hormone-sensitive lipases nih.gov. This mechanism may also contribute to increased blood catecholamine levels nih.gov. While adenosine receptor antagonism is considered the primary mechanism for many of caffeine's effects at typical concentrations, PDE inhibition may play a more significant role at higher plasma concentrations europa.eumdpi.com.
Intracellular Calcium Flux Regulation
Caffeine is known to modulate intracellular calcium homeostasis biologists.comresearchgate.netnih.govphysiology.org. One well-established mechanism is the activation of ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum (ER), leading to the release of calcium from intracellular stores wikipedia.orgresearchgate.netnih.govpreprints.org. This release of calcium can increase the cytosolic calcium concentration, which is a critical second messenger involved in numerous cellular functions, including muscle contraction, neurotransmitter release, and enzyme activity biologists.comnih.gov.
The effect of caffeine on calcium flux can be complex and may vary depending on the cell type and the concentration of caffeine biologists.comresearchgate.net. In addition to releasing calcium from stores, caffeine can also influence calcium influx from the extracellular space researchgate.netahajournals.org. Some studies suggest that caffeine-induced calcium influx can be regulated by the status of ER calcium stores ahajournals.org.
Influence on Neurotransmitter Release and Reuptake Kinetics
Caffeine's antagonism of adenosine receptors has significant downstream effects on the release and reuptake kinetics of various neurotransmitters patsnap.comnih.govwikipedia.org. Adenosine, by inhibiting neuronal activity, typically suppresses the release of excitatory neurotransmitters patsnap.com. When caffeine blocks adenosine receptors, this suppression is lifted, leading to enhanced neurotransmitter release patsnap.comwikipedia.org.
Caffeine influences the dopamine (B1211576) and norepinephrine (B1679862) systems indirectly, primarily through its interaction with adenosine receptors. Adenosine receptors, particularly A2A receptors, form heteromers with dopamine receptors in the striatum, such as the A1–D1 receptor heterodimer and the A2A–D2 receptor heterotetramer wikipedia.org. By blocking adenosine receptors within these complexes, caffeine can modulate the activity of dopamine receptors, influencing dopamine binding activity wikipedia.org.
Adenosine promotes sleep and relaxation by inhibiting the release of excitatory neurotransmitters like dopamine and norepinephrine patsnap.com. Caffeine's blockade of adenosine receptors reduces this inhibition, leading to increased neuronal firing and the subsequent release of dopamine and norepinephrine patsnap.compatsnap.com. This enhanced release of these monoamines contributes to caffeine's stimulant effects, including heightened alertness and decreased fatigue patsnap.com.
Caffeine's antagonism of adenosine receptors also promotes the release of other neurotransmitters, including acetylcholine (B1216132) wikipedia.org. Adenosine acts as an inhibitory neurotransmitter that suppresses activity in the central nervous system wikipedia.org. By blocking adenosine's actions, caffeine removes this inhibitory brake, thereby enhancing neurotransmitter release, including that of acetylcholine wikipedia.org. Acetylcholine is an important neurotransmitter involved in various cognitive functions rsc.org. Caffeine has also been described as a reversible acetylcholinesterase inhibitor, which could further influence acetylcholine levels, although the significance of this mechanism at typical physiological concentrations is debated fishersci.ca.
While the primary mechanism of caffeine's action on the serotonin (B10506) system is less extensively documented compared to its effects on adenosine, dopamine, and norepinephrine, its general effect of promoting neurotransmitter release through adenosine receptor antagonism suggests a potential for indirect modulation of serotonin pathways as well nih.govwikipedia.org. Serotonin is a monoamine neurotransmitter involved in mood, cognition, and sleep wikipedia.org.
Caffeine has been reported to antagonize GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system wikipedia.org. However, this effect is typically observed at caffeine concentrations higher than those achieved with normal consumption wikipedia.org. GABA (γ-aminobutyric acid) is an inhibitory neurotransmitter that reduces neuronal excitability wikipedia.org. Antagonism of GABA receptors would lead to increased neuronal activity.
Caffeine's influence on excitatory amino acid transmitters, such as glutamate, is also linked to its adenosine receptor antagonism. Adenosine can inhibit the release of excitatory neurotransmitters patsnap.com. By blocking adenosine receptors, caffeine can disinhibit the release of glutamate, the principal excitatory neurotransmitter in the central nervous system citeab.comnih.gov. This increased availability of excitatory neurotransmitters can facilitate neural activity nih.gov.
The modulation of neurotransmitter release and reuptake kinetics by caffeine, primarily mediated through adenosine receptor antagonism, is summarized in the table below:
| Neurotransmitter | Primary Influence of Caffeine (via Adenosine Antagonism) | Effect on Release/Activity | Relevant Adenosine Receptor Subtypes |
| Dopamine | Indirect modulation via A2A-D2 and A1-D1 heteromers | Increased release | A1, A2A wikipedia.org |
| Norepinephrine | Reduced inhibition of release | Increased release | A1, A2A patsnap.com |
| Acetylcholine | Reduced inhibition of release | Increased release | A1, A2A wikipedia.org |
| Serotonin | Potential indirect modulation | Potential increased release | Not specifically detailed in sources |
| Glutamate | Reduced inhibition of release | Increased release | A1, A2A patsnap.com |
| GABA | Antagonism (at high concentrations) | Reduced inhibition | Not specifically detailed in sources |
Detailed research findings often focus on the specific binding affinities of caffeine to adenosine receptor subtypes and the subsequent functional outcomes in various brain regions. For instance, studies have investigated the binding of caffeine to A1 and A2A receptors, demonstrating inhibition constant (Ki) values that reflect its affinity for these receptors scielo.br.
| Adenosine Receptor Subtype | Caffeine Affinity (Ki) | Primary Brain Region Concentration |
| A1 | 12 µM (human) wikipedia.org | Hippocampus, Neocortex nih.gov |
| A2A | 2.4 µM (human) wikipedia.org | Striatum nih.govwikipedia.org |
| A2B | 13 µM (human) wikipedia.org | |
| A3 | 80 µM (human) wikipedia.org |
These affinities highlight that caffeine binds more potently to A2A receptors compared to A1, A2B, and A3 receptors wikipedia.org. The high concentration of A2A receptors in the striatum, a brain region crucial for motor control and reward, underlies some of the observed effects of caffeine on motor activity and mood nih.govwikipedia.org. Antagonism of A2A receptors in the ventrolateral preoptic area (VLPO) can reduce inhibitory GABAergic neurotransmission to the tuberomammillary nucleus, a histaminergic nucleus that promotes arousal, thus contributing to caffeine's wakefulness-promoting effects wikipedia.org.
Further research delves into the specific molecular interactions at the receptor level and the subsequent intracellular signaling cascades that are modulated by caffeine's actions on adenosine receptors, ultimately impacting neurotransmitter dynamics.
Pharmacodynamic Profiles and Physiological System Modulation by Caffeine Citrate
Central Nervous System (CNS) Stimulatory Effects
Caffeine (B1668208) citrate's primary mechanism of action within the central nervous system is the competitive blockade of adenosine (B11128) A1 and A2A receptors. patsnap.comscielo.br Adenosine typically exerts an inhibitory effect on neuronal activity, promoting sedation and reducing the release of excitatory neurotransmitters. By antagonizing these receptors, caffeine citrate (B86180) effectively disinhibits neuronal firing, leading to a generalized state of CNS excitation. patsnap.com
A key therapeutic effect of caffeine citrate is its ability to stimulate the medullary respiratory centers. nih.govjccm.ronih.gov This action is crucial in its clinical application for the treatment of apnea (B1277953) of prematurity. The blockade of adenosine receptors in the brainstem leads to an increase in central respiratory drive, effectively enhancing the signal to initiate and maintain breathing. nih.govdroracle.ai This stimulation results in a more regular breathing pattern and a reduction in the frequency and severity of apneic episodes. patsnap.comresearchgate.net The enhanced respiratory drive is a cornerstone of this compound's efficacy in managing respiratory insufficiencies of central origin.
Pulmonary and Respiratory System Dynamics
The influence of this compound extends beyond the central nervous system to directly impact the mechanics and control of the respiratory system. These effects are multifaceted, involving changes in ventilation, chemosensitivity, and respiratory muscle function.
A significant pharmacodynamic effect of this compound is the enhancement of the body's sensitivity to carbon dioxide (CO2). droracle.airesearchgate.netnih.gov It increases the ventilatory response to hypercapnia, meaning that a smaller increase in arterial CO2 tension is required to trigger an increase in breathing. scielo.brresearchgate.net This heightened chemosensitivity is crucial for maintaining respiratory homeostasis, particularly in preterm infants whose response to CO2 may be blunted. Research has demonstrated a quantifiable increase in CO2 sensitivity following caffeine administration.
Effect of this compound on CO2 Sensitivity in Preterm Infants
| Parameter | Value | Confidence Interval (95%) |
|---|---|---|
| Mean Increase in CO2 Sensitivity (ml/kg/min/% CO2) | 15.3 | 1–30 |
This table is based on data from a study investigating the ventilatory response to hypercarbia in preterm infants following caffeine administration. researchgate.net
Change in Diaphragmatic Electrical Activity (Edi) After this compound Administration
| Study Finding | Percentage Increase |
|---|---|
| Increase in dEMG (Kraaijenga et al.) | 43% |
| Increase in Inspiratory Peak Edi (Zidan et al.) | 68% |
This table presents findings from two separate studies that measured the impact of this compound on diaphragmatic electrical activity. nih.govplos.org
Bronchodilatory Action and Airway Resistance Modulation
This compound exerts notable effects on the respiratory system, primarily through its action as a bronchial smooth muscle relaxant. rxlist.com This bronchodilatory effect is partly attributed to the inhibition of phosphodiesterase, which leads to an increase in intracellular cyclic adenosine 3',5' monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Elevated levels of these cyclic nucleotides are associated with the relaxation of airway smooth muscles. nih.govnih.gov
Research has demonstrated that caffeine improves airway function. wikipedia.org In clinical contexts such as asthma, it has been shown to increase forced expiratory volume (FEV1) by 5% to 18% for up to four hours. wikipedia.org The pharmacological effects of caffeine on respiratory function in premature infants include enhanced diaphragmatic contractility, increased minute ventilation, and stimulation of the respiratory center in the medulla. rxlist.comnih.gov
Studies in animal models with respiratory distress syndrome have indicated that early caffeine therapy can lead to reduced airway resistance and enhanced lung compliance. nih.gov Furthermore, human studies have reported improvements in pulmonary function parameters, such as minute ventilation and total lung resistance, following the administration of caffeine. nih.gov
Cardiovascular System Pharmacodynamics
The cardiovascular effects of this compound are complex, involving direct and indirect actions on the heart and vasculature. mdpi.com It acts as a cardiac muscle stimulant, influencing heart rate, contractility, and vascular tone. rxlist.commdpi.com
This compound directly affects the myocardium, leading to changes in cardiac output. scielo.br Studies have consistently shown that intravenous caffeine administration increases cardiac output in premature infants. nih.govresearchgate.net This increase is a result of its positive inotropic and chronotropic effects, enhancing cardiac contractility and stroke volume. mdpi.comnih.gov
In one prospective observational study involving 31 premature infants, intravenous caffeine consistently increased the cardiac index by an average of 14.6%, stroke volume by 7.8%, and heart rate by an average of 7.7 beats per minute. nih.gov Another study evaluating 20 preterm infants found that caffeine therapy significantly increased left ventricular output and stroke volume compared to a control group, though the heart rate did not change significantly in this particular study. nih.gov However, a different pilot study noted that while breathing frequency was significantly higher during caffeine treatment, no significant differences in heart rate were observed between treatment and post-treatment periods in newborns receiving a maintenance dose. mdpi.com
| Parameter | Observed Effect | Study Population | Citation |
|---|---|---|---|
| Cardiac Output/Index | Increased | Premature infants | mdpi.comscielo.brnih.gov |
| Stroke Volume | Increased | Premature infants | mdpi.comnih.govnih.gov |
| Heart Rate | Increased / No significant change | Premature infants / Newborns | mdpi.comnih.govnih.gov |
| Blood Pressure | Increased | Premature infants | nih.govnih.gov |
This compound's influence on vascular tone is multifaceted, resulting from its interaction with various signaling pathways. It can induce both vasodilation and vasoconstriction depending on the vascular bed. mdpi.com The vasodilatory effects are partly mediated by the inhibition of phosphodiesterase in vascular smooth muscle cells, leading to an accumulation of cAMP and subsequent relaxation. nih.govresearchgate.net Additionally, caffeine can stimulate the production of nitric oxide in endothelial cells, which diffuses to smooth muscle cells to produce vasodilation. nih.govresearchgate.net
Conversely, caffeine also acts as an antagonist of adenosine receptors. nih.gov By blocking these receptors in vascular tissue, caffeine can produce vasoconstriction. nih.govresearchgate.net This is particularly evident in the cerebral circulation. mdpi.com Studies using Doppler ultrasound have shown that caffeine can reduce cerebral and intestinal blood flow velocity. nih.gov
In preterm infants with a patent ductus arteriosus (PDA), caffeine administration has been associated with complex hemodynamic changes. One study observed a transient increase in ductal shunting flow and a decrease in superior vena cava (SVC) flow, a proxy for systemic blood flow, one hour after a loading dose, with these parameters recovering after four hours. nih.govnih.gov
Renal System and Fluid Homeostasis
This compound influences renal function, primarily acting as a diuretic. rxlist.comnih.gov This effect is linked to its ability to modify renal hemodynamics and tubular reabsorption processes.
Caffeine has been shown to increase the glomerular filtration rate (GFR). scielo.brscirp.orgscirp.org This effect is demonstrated by an increase in creatinine (B1669602) clearance within hours of administration. ekb.eg Research in animal models has corroborated these findings, showing that caffeine exposure leads to increased renal blood flow and a higher GFR. nih.gov The mechanism is thought to involve the antagonism of adenosine, which can counteract hypoxemia-induced changes in renal hemodynamics. scirp.orgnih.gov
Caffeine administration leads to increased urinary excretion of several electrolytes. nih.govresearchgate.net Studies have documented a significant increase in the urinary output of sodium, calcium, magnesium, and chloride following caffeine consumption. nih.govresearchgate.net
The natriuretic (sodium-excreting) effect of caffeine is believed to result from the inhibition of sodium reabsorption in the renal tubules, particularly the proximal tubule. researchgate.netresearchgate.net Similarly, caffeine intake consistently leads to hypercalciuria, an increased excretion of calcium in the urine. nih.gov One study in mice demonstrated that caffeine significantly increased the absolute urinary excretion of fluid, Na+, Cl−, K+, Ca2+, and Mg2+. nih.gov Despite these effects on urinary excretion, some research indicates that serum concentrations of electrolytes like sodium and potassium may not be significantly altered. ekb.eg
| Parameter | Observed Effect | Mechanism/Observation | Citation |
|---|---|---|---|
| Glomerular Filtration Rate (GFR) | Increased | Measured by increased creatinine clearance. | scielo.brscirp.orgekb.eg |
| Renal Blood Flow | Increased | Observed in animal models. | scirp.orgnih.gov |
| Sodium (Na+) Excretion | Increased (Natriuresis) | Inhibition of tubular reabsorption. | nih.govresearchgate.netresearchgate.net |
| Calcium (Ca2+) Excretion | Increased (Hypercalciuria) | Consistent finding in human studies. | nih.govnih.govnih.gov |
| Magnesium (Mg2+) Excretion | Increased | Observed in human and animal studies. | nih.govnih.gov |
| Chloride (Cl-) Excretion | Increased | Occurs alongside sodium excretion. | nih.govresearchgate.net |
| Potassium (K+) Excretion | Increased | Observed in animal studies. | nih.gov |
Metabolic Rate and Oxygen Consumption Changes
This compound administration in preterm infants is associated with significant alterations in metabolic rate and oxygen consumption. nih.gov As a central nervous system stimulant, one of its physiological effects is an increase in both metabolic rate and oxygen consumption. nih.govresearchgate.net
Research has demonstrated a notable increase in energy expenditure and oxygen consumption in preterm infants following caffeine therapy. nih.gov One study involving preterm infants with idiopathic apnea found that oxygen consumption significantly increased from a baseline of 7.0 ± 0.9 mL/kg/min to 8.8 ± 0.7 mL/kg/min within 48 hours of starting this compound therapy. aap.orgnih.gov This elevation in oxygen consumption was sustained throughout a four-week treatment period when compared to a control group. aap.orgnih.gov
Concurrent with the rise in oxygen consumption, energy expenditure also showed a significant increase. aap.orgnih.gov The same study reported an increase in energy expenditure from 2.1 ± 0.3 kcal/kg/hour before treatment to 3.0 ± 0.2 kcal/kg/hour after 48 hours of caffeine administration. nih.govaap.orgnih.gov This heightened metabolic activity is also reflected in the observation that a lower environmental temperature was sufficient to maintain normal body temperature in infants receiving caffeine. aap.orgnih.gov
These changes in metabolic rate and oxygen consumption are a direct consequence of the pharmacodynamic effects of this compound, which include stimulation of the respiratory center, increased skeletal muscle tone, and enhanced diaphragmatic contractility. nih.gov
Table 1: Effect of this compound on Oxygen Consumption and Energy Expenditure in Preterm Infants
| Parameter | Before Caffeine Therapy | 48 Hours After Caffeine Therapy |
|---|---|---|
| Oxygen Consumption (mL/kg/min) | 7.0 ± 0.9 | 8.8 ± 0.7 |
| Energy Expenditure (kcal/kg/hour) | 2.1 ± 0.3 | 3.0 ± 0.2 |
Data derived from a study on preterm infants with idiopathic apnea. aap.orgnih.gov
Pharmacokinetic Characteristics and Interindividual Variability of Caffeine Citrate
Bioavailability and Absorption Kinetics
Orally administered caffeine (B1668208) citrate (B86180) is absorbed rapidly and completely from the gastrointestinal tract. scielo.brscielo.brnih.gov It exhibits almost complete bioavailability with minimal first-pass metabolism. scielo.brresearchgate.netresearchgate.net In premature neonates, peak plasma concentrations are typically reached within 30 minutes to 2 hours after oral administration. scielo.brnih.gov One study noted a mean peak plasma concentration of 12.8 mg/L occurred approximately 4.6 hours after an oral dose. researchgate.net The pharmacokinetics of caffeine are generally independent of the administration route, allowing for dose adjustments not to be necessary when switching between intravenous and oral forms. researchgate.netresearchgate.net
Table 1: Absorption Kinetics of Oral Caffeine Citrate in Neonates
| Parameter | Value | Source |
|---|---|---|
| Bioavailability | Almost complete | scielo.brresearchgate.netresearchgate.net |
| Time to Peak Plasma Concentration (Tmax) | 30 minutes - 2 hours | scielo.brnih.gov |
| Peak Plasma Concentration (Cmax) | 6 to 10 µg/ml (after 10 mg/kg dose) | scielo.br |
Distribution Volume and Tissue Penetration Dynamics
Caffeine is hydrophilic and distributes widely throughout the body in a manner that does not lead to tissue accumulation. nih.gov The volume of distribution (Vd) is slightly higher in infants, with a mean of 0.8 to 0.9 L/kg, compared to 0.6 L/kg in adults. nih.govglobalrph.com This difference may be attributed to a longer residence time of caffeine in the extracellular fluid of infants. nih.gov Studies in premature infants have shown that the volume of distribution increases linearly with increasing body weight. aap.orgnih.gov
Caffeine is highly lipid-soluble, which allows it to readily cross all biological membranes, including the blood-brain barrier. nih.gov It penetrates the cerebrospinal fluid (CSF) effectively, with caffeine levels in the CSF of preterm neonates being approximately equal to their plasma levels. nih.govnih.govglobalrph.com Studies suggest that while caffeine is a vasoconstrictor that can alter brain perfusion, it does not change the permeability of the blood-brain barrier to water. nih.govjohnshopkins.edunih.gov
Biotransformation and Metabolic Pathways
Caffeine is almost completely metabolized in the liver, with 3% or less excreted unchanged in the urine of adults. nih.gov However, in neonates, the immature hepatic enzyme system means that a much larger proportion, approximately 85-86%, is excreted unchanged in the urine. scielo.brresearchgate.net The metabolism of caffeine is limited in preterm infants due to the immaturity of hepatic enzymes, and the half-life can be prolonged. nih.gov
The primary enzyme responsible for caffeine metabolism is the cytochrome P450 1A2 (CYP1A2) enzyme system in the liver. nih.govmygenome.asia This enzyme accounts for over 95% of the primary metabolism of caffeine. nih.govclinpgx.org The activity of CYP1A2 is a key determinant of caffeine clearance and can vary significantly among individuals due to genetic factors, classifying people as "fast" or "slow" metabolizers. mygenome.asiaxcode.life In premature infants, the immaturity of the CYP1A2 system is a major reason for the slow elimination and prolonged half-life of caffeine. nih.govresearchgate.net The maturation of this enzyme system is dependent on postnatal age. nih.gov
The biotransformation of caffeine occurs primarily through three main demethylation pathways, catalyzed by CYP1A2. nih.govclinpgx.org
N3-demethylation: This is the main metabolic route in humans, accounting for 70-80% of caffeine metabolism. It converts caffeine to its primary metabolite, paraxanthine (1,7-dimethylxanthine). nih.govclinpgx.org
N1-demethylation: This pathway accounts for approximately 7-8% of caffeine metabolism and results in the formation of theobromine (B1682246) (3,7-dimethylxanthine). nih.govclinpgx.orgnih.gov
N7-demethylation: This pathway also accounts for about 7-8% of metabolism, leading to the production of theophylline (B1681296) (1,3-dimethylxanthine). nih.govclinpgx.org In preterm infants, N7-demethylation is the predominant process. nih.gov
The remaining 15% of caffeine undergoes C-8 hydroxylation to form 1,3,7-trimethyluric acid. nih.govclinpgx.org The metabolites—paraxanthine, theobromine, and theophylline—are further metabolized before excretion. mygenome.asiaclinpgx.org
Table 2: Major Metabolic Pathways of Caffeine
| Pathway | Primary Enzyme | Metabolite Formed | Percentage of Metabolism | Source |
|---|---|---|---|---|
| N3-demethylation | CYP1A2 | Paraxanthine | ~70-80% | nih.govclinpgx.org |
| N1-demethylation | CYP1A2 | Theobromine | ~7-8% | nih.govclinpgx.org |
| N7-demethylation | CYP1A2 | Theophylline | ~7-8% | nih.govclinpgx.org |
| C-8 hydroxylation | - | 1,3,7-trimethyluric acid | ~15% | nih.govclinpgx.org |
Hydroxylation and Acetylation Processes
The biotransformation of caffeine is a complex process primarily occurring in the liver, involving several key enzymatic reactions. The main pathways include N-demethylation, 8-hydroxylation, and acetylation. The cytochrome P450 enzyme CYP1A2 is the principal catalyst for the N-demethylation of caffeine to its primary active metabolites: paraxanthine, theophylline, and theobromine. Additionally, CYP1A2 is involved in the 8-hydroxylation of caffeine to form 1,3,7-trimethyluric acid.
Acetylation, another significant metabolic route, is mediated by the enzyme N-acetyltransferase 2 (NAT2). This process is responsible for the metabolism of a caffeine metabolite, 5-acetylamino-6-formylamino-3-methyluracil (AFMU). The activity of NAT2 is subject to genetic polymorphism, leading to different acetylation phenotypes within the population, which can influence the metabolic profile of caffeine.
Table 1: Key Metabolic Pathways of Caffeine
| Metabolic Pathway | Primary Enzyme | Key Metabolite(s) |
|---|---|---|
| N-demethylation | CYP1A2 | Paraxanthine, Theophylline, Theobromine |
| 8-Hydroxylation | CYP1A2 | 1,3,7-trimethyluric acid |
| Acetylation | N-acetyltransferase 2 (NAT2) | Metabolism of AFMU |
Ontogeny of Metabolic Enzyme Activity in Developing Organisms
The metabolic capacity for caffeine is significantly underdeveloped in neonates, particularly in premature infants, due to the immaturity of the hepatic enzyme systems. The expression and activity of the key metabolizing enzymes, CYP1A2 and NAT2, undergo substantial changes during development.
CYP1A2 activity is virtually absent in the fetal and neonatal liver. Its expression begins to increase in the first few months of life, with N3- and N7-demethylation pathways showing an exponential increase with postnatal age, reaching a plateau at approximately 120 days. However, N1-demethylation maturation appears to occur much later. The 8-hydroxylation pathway, also dependent on CYP1A2, is absent in newborns but develops as early as one month of age.
Similarly, the acetylation pathway mediated by NAT2 is not fully developed at birth. The activity of this enzyme is not complete until at least one year of age, meaning the acetylator status of an infant cannot be reliably determined before this time. This delayed maturation of metabolic pathways has profound implications for caffeine's pharmacokinetic profile in this population.
Elimination Half-Life and Clearance Mechanisms
The elimination half-life of caffeine is dramatically prolonged in neonates compared to adults, primarily due to immature clearance mechanisms. In premature infants, the half-life can be as long as 100 hours or more, gradually decreasing as metabolic and renal functions mature.
Clearance, the volume of plasma cleared of the drug per unit time, is also significantly lower in neonates. It is influenced by factors such as body weight and postnatal age. As the infant matures, clearance increases, leading to a shorter half-life.
Table 2: Elimination Half-Life of this compound in Different Age Groups
| Population | Approximate Half-Life |
|---|---|
| Premature Neonates | Up to 100 hours |
| Adults | Approximately 5 hours |
Renal Excretion Characteristics and Maturational Changes
Due to the limited metabolic capacity in neonates, renal excretion is the primary route of caffeine elimination. In preterm infants, as much as 86% of a dose of this compound is excreted unchanged in the urine. scite.aiscielo.brmdpi.com This is in stark contrast to adults, where less than 2% of caffeine is excreted unchanged. nih.gov
The renal clearance of caffeine in newborns is dependent on the maturation of renal function, particularly the glomerular filtration rate (GFR). The GFR is low at birth and increases significantly during the first few weeks of life, reaching adult values by 8 to 12 months of age. This maturational increase in GFR contributes to the gradual increase in caffeine clearance observed in infants.
Population Pharmacokinetic Modeling and Determinants of Variability
Population pharmacokinetic models have been developed to characterize the disposition of caffeine in neonates and to identify the sources of interindividual variability. These models have consistently shown that clearance and volume of distribution are significantly influenced by developmental factors.
Key determinants of caffeine's pharmacokinetic variability in neonates include:
Body Weight: Clearance and volume of distribution generally increase with body weight.
Postnatal Age: Clearance increases with postnatal age, reflecting the maturation of metabolic and renal functions.
Gestational Age: Infants with a lower gestational age may have a reduced clearance.
One population pharmacokinetic model described caffeine clearance (L/day) as a function of body weight and postnatal age: Clearance (L/day) = 0.14 x weight (kg) + 0.0024 x postnatal age (days). nih.gov The volume of distribution was estimated to be approximately 0.82 L. nih.gov These models are valuable tools for understanding the factors that contribute to the wide range of caffeine concentrations observed in neonates receiving similar doses.
Pharmacokinetic Interactions with Co-administered Medications
The developing metabolic and elimination pathways for caffeine in neonates make this population particularly susceptible to pharmacokinetic drug interactions. Co-administration of drugs that are substrates, inducers, or inhibitors of CYP1A2 can significantly alter caffeine concentrations.
Enzyme Inducers: Drugs such as phenobarbital and phenytoin can induce the activity of CYP1A2, leading to increased caffeine metabolism and potentially lower plasma concentrations. aap.orgrxlist.comdrugs.com
Enzyme Inhibitors: Cimetidine is a known inhibitor of CYP1A2 and can decrease the clearance of caffeine, resulting in higher plasma concentrations. aap.orgrxlist.comdrugs.com
Competitive Metabolism: Theophylline and caffeine are both methylxanthines and may compete for the same metabolic pathways, potentially affecting the clearance of each other. Interconversion between theophylline and caffeine has been reported in preterm neonates. rxlist.com
Other Interactions: Dexamethasone has been shown to increase caffeine clearance. nih.gov Concurrent administration of certain medications like furosemide and ibuprofen has been noted for physical incompatibility with this compound injections. nih.govanmfonline.org
Table 3: Pharmacokinetic Interactions with this compound
| Co-administered Drug | Effect on Caffeine Pharmacokinetics | Mechanism |
|---|---|---|
| Phenobarbital | Increased clearance | CYP1A2 induction |
| Phenytoin | Increased clearance | CYP1A2 induction |
| Cimetidine | Decreased clearance | CYP1A2 inhibition |
| Theophylline | Potential for competitive metabolism and interconversion | Shared metabolic pathways |
| Dexamethasone | Increased clearance | Not fully elucidated |
Clinical Efficacy and Therapeutic Outcomes Research on Caffeine Citrate
Therapeutic Efficacy in Apnea (B1277953) of Prematurity (AOP)
Apnea of prematurity is a common respiratory issue in preterm infants, characterized by temporary cessation of breathing, often accompanied by bradycardia and oxygen desaturation, attributed to the immaturity of the cardiorespiratory control center. infantjournal.co.uk Caffeine (B1668208) citrate (B86180) is considered the drug of choice for the pharmacological treatment of AOP. infantjournal.co.ukersnet.orgnih.gov
Quantitative Reduction in Apneic Episodes
Studies have consistently demonstrated the effectiveness of caffeine citrate in reducing the frequency of apneic episodes in premature infants. An early study involving 18 preterm infants showed a significant reduction in the mean frequency of apneic spells per day after the initiation of caffeine treatment. ersnet.orgscielo.br The mean frequency decreased from 13.6 ± 2.5 to 2.1 ± 0.6 per day (p < 0.01). ersnet.orgscielo.br A larger, prospective, open-label study in Chinese neonates also reported a significant reduction in the mean number of apnea events from baseline after a loading dose of this compound. frontiersin.orgfrontiersin.org The subset of neonates requiring maintenance doses also showed significant reductions in the number of events at subsequent visits. frontiersin.orgfrontiersin.org Another randomized controlled trial on premature infants with birth weights less than 1200g found a reduction in apnea episodes in the caffeine-treated group compared to placebo (15.4% versus 61.5%, 95% CI 0.097–0.647; p=0.001), with more immature infants showing a greater benefit. ersnet.org
Data from various studies highlight the quantitative reduction in apneic episodes with this compound treatment:
| Study | Baseline Mean Apneic Episodes (per day) | Post-treatment Mean Apneic Episodes (per day) | p-value |
| Aranda et al. (1977) ersnet.orgscielo.br | 13.6 ± 2.5 | 2.1 ± 0.6 | < 0.01 |
| Chinese Neonates Study (2020) frontiersin.orgfrontiersin.org | Significant reduction from baseline | Significant reduction from baseline | < 0.001 |
| Erenberg et al. (2000) uit.no | Significantly higher in placebo group | Significantly lower in caffeine group | Not stated |
| Indian Study (2023) impactfactor.org | 3.8 (Aminophylline group) | 2.3 (Caffeine group) | 0.03 |
Facilitation of Ventilatory Support Weaning and Extubation Success Rates
This compound therapy has been associated with benefits in facilitating the weaning from mechanical ventilation and improving extubation success rates in preterm infants. The Caffeine for Apnea of Prematurity (CAP) trial, a landmark study, did not directly report extubation failure rates, but the caffeine group was associated with a reduction in postmenstrual age at the last use of positive pressure ventilation and endotracheal intubation. nih.gov A meta-analysis of six studies indicated that prophylactic methylxanthine treatment in intubated preterm infants resulted in a significant reduction in the failure of extubation within one week. nih.gov Studies have shown that this compound can reduce the need for and the duration of mechanical ventilation in premature infants. scielo.br Compared to placebo, caffeine resulted in earlier successful extubation, discontinuation of positive airway pressure, and discontinuation of oxygen therapy. scielo.pt
Comparative Efficacy Studies against Other Methylxanthines
This compound and theophylline (B1681296) are both methylxanthines used for the treatment of AOP. frontiersin.orgnih.gov Comparative studies have investigated their efficacy and safety profiles. While some studies suggest similar efficacy between this compound and theophylline in reducing apnea frequency, this compound is often favored due to a better safety profile and lower incidence of adverse events. scielo.brfrontiersin.orgnih.govplos.orgjkshp.or.kr A meta-analysis concluded that caffeine and aminophylline (B1665990) were equally effective in treating AOP, but caffeine had fewer adverse effects. nih.govplos.org An observational study comparing this compound and aminophylline found that the caffeine group had fewer apnea episodes and a reduced need for mechanical ventilation compared to the aminophylline group. impactfactor.org
Comparative Efficacy Data (this compound vs. Aminophylline/Theophylline):
| Study | Comparison Drug | Apnea Episodes (Caffeine vs. Comparator) | Need for Mechanical Ventilation (Caffeine vs. Comparator) |
| Chinese Study (2020) frontiersin.org | Theophylline | Similar efficacy suggested | Not directly compared in this context |
| Indian Study (2023) impactfactor.org | Aminophylline | Fewer (2.3/day vs. 3.8/day) | Reduced (12% vs. 24%) |
| Meta-analysis (2022) nih.govplos.org | Aminophylline | Similar efficacy | Not explicitly stated as primary outcome |
| Taiwanese Study (2025) mums.ac.irmums.ac.ir | Aminophylline/Theophylline | Similar effects after one week | No significant differences |
| Brouard et al. (Not dated in snippet) scielo.br | Theophylline | Similar significant decreases | Not directly compared in this context |
| Larsen et al. (Not dated in snippet) scielo.br | Aminophylline | Decreased incidence to same extent | No differences |
Long-Term Neurodevelopmental Outcomes
Research has explored the long-term impact of neonatal this compound therapy on neurodevelopmental outcomes in preterm infants.
Motor Function Development and Cerebral Palsy Incidence
This compound therapy has shown a more consistent positive impact on motor function development. At 18-21 months corrected age, the CAP trial reported a reduced incidence of cerebral palsy in the caffeine group compared to the placebo group (4.4% versus 7.3%; p=0.009). infantjournal.co.ukersnet.orguit.no By 5 years of age, the reduction in cerebral palsy rates with caffeine treatment was no longer statistically significant, but there was a significant improvement in gross motor function in the caffeine group. ersnet.orgnih.gov A follow-up at 11 years of age confirmed previous results of a reduced risk of motor impairment in the caffeine group (19.7% versus 27.5%; p=0.009). ersnet.orguit.noscielo.ptamazonaws.com The number needed to treat with caffeine to prevent one case of moderate to severe motor impairment at 11 years of age was approximately 13. uit.no
Table summarizing long-term motor outcomes:
| Outcome | Age of Assessment | Caffeine Group Incidence/Rate | Placebo Group Incidence/Rate | p-value | Source |
| Cerebral Palsy | 18-21 months | 4.4% | 7.3% | 0.009 | infantjournal.co.ukersnet.orguit.no |
| Cerebral Palsy | 5 years | Not statistically significant | Not statistically significant | Not stated | nih.gov |
| Gross Motor Function | 5 years | Improved | - | 0.006 | ersnet.org |
| Motor Impairment | 11 years | 19.7% | 27.5% | 0.009 | ersnet.orguit.noamazonaws.com |
Behavioral Outcomes and Neurodevelopmental Impairment Indices
Studies have investigated the long-term effects of neonatal caffeine therapy on neurodevelopmental outcomes in preterm infants. The Caffeine for Apnea of Prematurity (CAP) trial, a large randomized controlled trial, provided significant data in this area. Follow-up studies of participants in the CAP trial have shown that caffeine therapy is associated with improved cognitive outcomes at 2 years of age ersnet.org. A longer-term follow-up at 11 years of age from the CAP trial confirmed previous results of a reduced risk of motor impairment ersnet.org. While neurobehavioral outcomes were generally similar between the caffeine and placebo groups at 11 years, the caffeine group performed better in specific areas such as fine motor coordination, visuomotor integration, visual perception, and visuospatial organization aap.org.
Multiple studies suggest that early caffeine therapy in neonates can lead to a decrease in neurological impairment csrt.com. Assessments using tools like the Bayley Scales of Infant Development have indicated improved cognitive function and reduced severity of impairment in caffeine-treated infants csrt.com. Some research points to caffeine enhancing Adenosine (B11128) A1 receptors, potentially leading to greater neuroplasticity and improved cognitive function and auditory processing csrt.com.
A study involving a large cohort of infants born at less than 32 weeks gestation found that early administration of caffeine (within 24 hours after birth) was associated with improved respiratory outcomes bmj.com. Follow-up of over 2100 infants in one study demonstrated lower odds of neurodevelopmental impairment in the early caffeine group at 18–24 months corrected age ersnet.org.
A systematic review analyzing high-quality evidence revealed that caffeine is the only drug that prevents BPD in premature infants and has also demonstrated positive effects on neurodevelopmental outcomes frontiersin.orgdovepress.com.
Pulmonary Morbidity and Lung Function Outcomes
This compound has demonstrated significant benefits regarding pulmonary outcomes in preterm infants, particularly in reducing the incidence of bronchopulmonary dysplasia (BPD) and influencing long-term pulmonary function.
Reduction in Bronchopulmonary Dysplasia (BPD) Incidence
Caffeine is one of the few known drugs proven to reduce the risk of BPD at 36 weeks post-menstrual age ersnet.org. The CAP trial provided key data showing that caffeine administration resulted in a reduction in the incidence of BPD nih.govnih.gov. Early initiation of caffeine therapy has been particularly associated with a decreased occurrence of BPD compared to later use ekb.egnih.gov.
Several studies and meta-analyses have supported the finding that early caffeine use is associated with a decreased incidence of death, BPD, and the composite measure of the two ersnet.org. A retrospective cohort study found that early caffeine initiation significantly decreased the incidence of BPD or all-cause mortality in extremely low birth weight neonates nih.gov. Another study on very preterm infants who initially received invasive mechanical ventilation showed that early administration of caffeine within 24 hours after birth could reduce the incidence of moderate-to-severe BPD bmj.com.
Data from various networks and studies have consistently demonstrated that earlier initiation of caffeine is associated with reduced incidence of BPD and a shorter duration of mechanical ventilation nih.gov.
Here is a summary of findings related to BPD incidence:
| Study Type | Population | Key Finding on BPD | Source |
| RCT (CAP trial) | Preterm infants | Reduced incidence of BPD | nih.govnih.gov |
| Retrospective Cohort Study | ELBW neonates | Early caffeine decreased BPD or mortality incidence | nih.gov |
| Observational Cohort Study | Very preterm infants (<32 GW) | Early caffeine reduced moderate-to-severe BPD | bmj.com |
| Systematic Reviews/Meta-analyses | VLBW infants | Early caffeine decreased death, BPD, or composite | ersnet.org |
Long-Term Pulmonary Function Trajectories
Beyond the immediate reduction in BPD, research suggests that caffeine therapy can have positive effects on long-term pulmonary function in children born prematurely. The CAP trial follow-up showed improved pulmonary function up to 11 years of age in the caffeine group ersnet.org.
Studies have indicated that caffeine can improve breathing mechanics, potentially by enhancing breathing muscle strength and improving lung compliance ekb.eg. An observational retrospective clinical study suggested that early caffeine treatment increased lung capacity in preterm infants frontiersin.org. A single-center randomized controlled study also showed an increased forced respiratory flow rate during childhood in premature infants treated with caffeine early, potentially related to the promotion of healthy lung development frontiersin.org.
Ocular Outcomes: Impact on Retinopathy of Prematurity (ROP)
The impact of this compound on the incidence and severity of Retinopathy of Prematurity (ROP) has also been investigated. The CAP trial showed a reduced incidence of severe retinopathy of prematurity in the caffeine group compared to the placebo group aap.orgekb.eg. This effect might be related to reduced oxygen and ventilation days and a decreased incidence of intermittent hypoxia in the caffeine group ekb.eg.
Two meta-analyses have similarly reported a reduction of ROP risk after caffeine treatment in preterm neonates nih.gov. However, studies specifically designed to understand the independent prevention or treatment significance of caffeine administration for ROP have not consistently demonstrated a role nih.gov.
Some research suggests that a longer duration of this compound therapy might be a risk factor for aggressive posterior retinopathy of prematurity (APROP) dovepress.com. However, results of studies on caffeine use and the development of ROP have differed, potentially due to variations in caffeine doses, population characteristics, or lack of adjustment for confounding variables dovepress.com.
Cardiovascular System Clinical Outcomes
Caffeine's effects on the cardiovascular system in preterm infants have been examined, although research in this area is less extensive compared to respiratory and neurodevelopmental outcomes.
Early caffeine administration has been associated with improved blood pressure and systemic blood flow in some studies thieme-connect.com. A study found that early caffeine was associated with improved blood pressure, superior vena cava flow, and right ventricular output thieme-connect.com.
Some studies have shown transient decreases in cerebral and intestinal blood flow after a caffeine dose, with no change in cardiac output thieme-connect.com. However, a single 20 mg/kg intravenous loading dose of this compound did not cause significant changes in superior mesenteric artery flow velocities nih.gov. Higher doses (25 to 50 mg/kg) have been reported to be associated with a reduction of mesenteric blood flow velocities nih.govekb.eg.
Caffeine has been associated with a decreased incidence of patent ductus arteriosus (PDA) requiring treatment ersnet.orgnih.govnih.gov.
Growth and Anthropometric Trajectories
The effect of this compound on growth and anthropometric trajectories in preterm infants has been explored. The CAP trial found that infants receiving caffeine therapy gained less weight than those in the control group during the first three weeks after treatment ekb.eg.
While some studies have investigated the impact of feeding models on growth parameters in preterm infants, these studies did not find a significant difference in growth parameters between different feeding groups researchgate.net. Research on the direct long-term impact of caffeine specifically on anthropometric trajectories beyond early weight gain is less extensively detailed in the provided search results.
Prenatal caffeine exposure has been associated with intrauterine growth restriction and being small for gestational age at birth nih.gov. However, the long-term effects of postnatal caffeine therapy on growth into childhood and adolescence require further investigation nih.gov.
Dose-Response Relationships and Optimal Dosing Strategies in Clinical Practice
Investigating the dose-response relationship of this compound is crucial for determining optimal dosing strategies that maximize efficacy while minimizing potential risks. Studies have explored varying loading and maintenance dose regimens to ascertain their impact on clinical outcomes.
Efficacy and Safety of Varying Loading Dose Regimens
Clinical trials have examined the efficacy and safety of different loading dose regimens of this compound. A common loading dose is 20 mg/kg, which is reported to result in a serum concentration of approximately 10 mg/L. anmfonline.organmfonline.org However, studies have investigated loading doses ranging from 6 to 60 mg/kg. anmfonline.organmfonline.org
One randomized double-blind clinical trial compared three dosing regimens (3, 15, and 30 mg/kg this compound) for periextubation management in preterm infants born at less than 32 weeks gestation who had been ventilated for over 48 hours. While there was no statistically significant difference in extubation failure rates between the groups, infants in the two higher dose groups (15 and 30 mg/kg) exhibited significantly less documented apnea compared to the lowest dose group (3 mg/kg). nih.gov
Another trial compared high loading and maintenance doses (40/20 mg/kg) with standard doses (20/10 mg/kg) in preterm infants less than 32 weeks gestation with AOP. The higher dose was associated with a significant decrease in extubation failure and a decreased frequency of apnea. ersnet.org
Efficacy and Safety of Varying Maintenance Dose Regimens
Research has also focused on the optimal maintenance dose of this compound. Standard maintenance doses typically range from 5 to 10 mg/kg per day. anmfonline.organmfonline.org However, studies have explored maintenance doses ranging from 3 to 30 mg/kg per day. anmfonline.organmfonline.org
A systematic review and meta-analysis evaluating different maintenance doses compared high maintenance doses (10–20 mg/kg daily) with low maintenance doses (5–10 mg/kg daily). This analysis, which included thirteen RCTs with 1515 patients, concluded that the high-dose group demonstrated a greater effective treatment rate and success rate for ventilator removal. nih.gov The high-dose group also showed a lower extubation failure rate, reduced frequency of apnea, and decreased apnea duration. nih.gov
A randomized controlled trial compared a twice-daily maintenance dose of 2.5 mg/kg (total 5 mg/kg/day) with a once-daily dose of 5 mg/kg. The group receiving the twice-daily regimen showed an earlier reduction in the number of apneic episodes over five consecutive days after the loading dose. nepjol.info
Impact of Treatment Initiation Timing on Outcomes
The timing of this compound initiation has been investigated for its impact on neonatal outcomes. There is growing evidence suggesting benefits associated with earlier administration. ersnet.orgplos.org
Several studies have evaluated the effect of initiating caffeine therapy within the first few days of life compared to later initiation. A retrospective cohort study in extremely low birth weight neonates demonstrated that early caffeine initiation (days of life 0–2) was associated with a reduced rate of death or bronchopulmonary dysplasia (BPD) and a decreased requirement for PDA treatment compared to later initiation (≥3 days of life). nih.gov
A prospective, multicenter study on very preterm infants with respiratory distress syndrome found that initiating this compound therapy within the first 24 hours of life was associated with a significantly reduced need for invasive ventilation and a shorter total duration of mechanical ventilation compared to initiation on day two or later. plos.org Early treatment in this study also significantly reduced the incidence of intraventricular hemorrhage (IVH) and patent ductus arteriosus (PDA). plos.org
However, some research indicates that while early initiation might offer benefits, the timing within the first week might not significantly impact certain outcomes like BPD. One retrospective study found comparable neonatal outcomes whether caffeine was administered early (1–2 days of life) or late (3–7 days of life) within the first 7 days. nih.govcuny.edu This study suggested that the observed differences when comparing to very late initiation (≥8 days) might be influenced by the greater immaturity of infants in the very late group. nih.govcuny.edu
Methodologies and Findings from Pivotal Clinical Trials
Pivotal clinical trials, systematic reviews, and meta-analyses have provided robust evidence regarding the efficacy of this compound in preterm infants.
Randomized Controlled Trial (RCT) Designs and Results (e.g., CAP Trial, BabyCCINO Trial)
Randomized controlled trials are considered the gold standard for evaluating treatment efficacy. The Caffeine for Apnea of Prematurity (CAP) trial is a landmark multicenter, randomized, placebo-controlled trial that investigated the short- and long-term outcomes of this compound in over 2,000 preterm infants. frontiersin.orgnih.goveuropa.eu
The CAP trial randomized preterm infants with birth weights between 500 and 1250 g to receive either this compound or a placebo within the first 10 days of age. nih.gov The trial demonstrated that this compound therapy reduced the incidence of BPD at 36 weeks postmenstrual age. nih.gov It also showed improved survival without neurodevelopmental disability at 18 to 21 months corrected age. nih.gov Long-term follow-up of CAP trial participants at 11 years of age indicated improved expiratory flow and a reduced risk of motor impairment in those who received this compound as neonates. frontiersin.orgfrontiersin.org
A subgroup analysis of the CAP trial also suggested that early treatment with caffeine (≤3 days of life) was associated with a reduction in ventilation times compared to late treatment (4–10 days of life). cuny.edu
The BabyCCINO trial is an ongoing clinical trial comparing three different dosing regimens of this compound routinely prescribed in Australia and Aotearoa New Zealand to assess health outcomes in preterm infants. veeva.com This trial aims to provide further evidence on the optimal dosing for treating apnea of prematurity and evaluate the safety of different doses. veeva.com
Systematic Reviews and Meta-Analyses of Clinical Evidence
Systematic reviews and meta-analyses synthesize findings from multiple studies to provide a comprehensive overview of the available evidence. Several such analyses have evaluated the efficacy of this compound.
A systematic review and meta-analysis comparing high versus low maintenance doses of this compound for AOP included thirteen RCTs and found that higher maintenance doses (10–20 mg/kg daily) were associated with greater effective treatment rates, increased success in ventilator removal, and reduced rates of extubation failure, apnea frequency, and apnea duration compared to lower doses (5–10 mg/kg daily). nih.gov
Another systematic review and meta-analysis compared this compound to aminophylline for treating AOP, including ten studies with 923 preterm infants. nih.govplos.org This analysis found that this compound and aminophylline had similar therapeutic effectiveness on respiratory function. nih.govplos.org
A systematic review and meta-analysis evaluating the clinical outcomes of early caffeine therapy (initiated at less than 3 days of life) in preterm neonates included 14 studies. nih.gov This analysis found that early caffeine therapy reduced the risk of BPD in both cohort studies and RCTs. nih.gov In cohort studies, early caffeine use was also associated with decreased risks of PDA, brain injury, retinopathy of prematurity, and postnatal steroid use. nih.gov
Interactive Data Table: Efficacy Outcomes in Selected Studies
| Study Type | Trial/Analysis Name | Intervention Groups | Key Efficacy Findings |
| RCT | Periextubation Dose Response nih.gov | This compound (3, 15, 30 mg/kg) | Higher doses (15, 30 mg/kg) associated with significantly less documented apnea compared to 3 mg/kg. nih.gov |
| RCT | High vs. Standard Dose ersnet.org | This compound (40/20 mg/kg vs. 20/10 mg/kg) | Higher dose associated with significant decrease in extubation failure and decreased apnea frequency. ersnet.org |
| Systematic Review/Meta-analysis | High vs. Low Maintenance Dose nih.gov | High Maintenance (10-20 mg/kg/day) vs. Low (5-10 mg/kg/day) | Higher dose associated with greater effective treatment rate, success in ventilator removal, lower extubation failure, reduced apnea frequency and duration, and lower BPD incidence. nih.gov |
| RCT | CAP Trial nih.gov | This compound vs. Placebo | Reduced incidence of BPD at 36 weeks PMA. nih.gov Improved survival without neurodevelopmental disability at 18-21 months. nih.gov Improved pulmonary function and reduced motor impairment at 11 years. frontiersin.orgfrontiersin.org |
| Systematic Review/Meta-analysis | Early vs. Late Initiation nih.gov | Early Caffeine (<3 days) vs. Late Caffeine | Early caffeine associated with reduced risk of BPD. nih.gov In cohort studies, also decreased risks of PDA, brain injury, ROP, and postnatal steroid use. nih.gov |
Real-World Data and Observational Cohort Studies
Real-world data and observational cohort studies provide valuable insights into the clinical efficacy and therapeutic outcomes of this compound in routine clinical practice, particularly in the management of apnea of prematurity (AOP) in preterm infants. These study designs complement findings from randomized controlled trials by reflecting a broader patient population and diverse clinical settings.
Several observational studies have investigated the effectiveness of this compound in reducing apneic episodes in preterm infants. A hospital-based observational comparative study conducted in India involving 100 neonates with AOP reported that the group treated with this compound experienced significantly fewer apnea episodes (average 2.3 per day) compared to the aminophylline group (average 3.8 per day), with a p-value of 0.03. impactfactor.org This study also indicated that the caffeine group had a reduced need for mechanical ventilation (12% vs. 24%) and a shorter average duration of hospital stay (22 days vs. 28 days) compared to the aminophylline group. impactfactor.org
A multicenter, noninterventional, prospective post-authorization safety study conducted in five European countries investigated the real-world clinical use and outcomes of a pharmaceutical-grade this compound in preterm infants with a gestational age less than 37 weeks. nih.govresearchgate.net This study enrolled 506 preterm infants, with the main indication for use being AOP treatment (58%) followed by AOP prophylaxis (37%). nih.govresearchgate.net The median treatment duration was 21 days, and the primary cause of study termination was AOP resolution in 80% of patients. nih.govresearchgate.net Outcomes reported included that 21% of patients required supplemental oxygen on day 28, and 9.5% developed bronchopulmonary dysplasia at 36 weeks' postmenstrual age. nih.govresearchgate.net
Observational studies and meta-analyses including cohort studies have also examined the impact of the timing of caffeine administration. Meta-analysis of five cohort studies indicated that early caffeine therapy reduced the rates of bronchopulmonary dysplasia by 20% compared to late caffeine therapy. nih.gov In cohort studies, early caffeine therapy was also associated with decreased risks of patent ductus arteriosus, brain injury, retinopathy of prematurity, and postnatal steroid use. nih.gov However, one meta-analysis noted an increased mortality rate associated with early caffeine use in cohort studies. nih.gov
A retrospective cohort study on infants with birthweight less than 1250g demonstrated that early caffeine initiation (within 3 days of life) was associated with a reduced rate of death or bronchopulmonary dysplasia, decreased requirement for PDA treatment, and shorter duration of mechanical ventilation compared to later initiation. ersnet.org These findings were supported by subsequent retrospective studies. ersnet.org A prospective cohort study on infants less than or equal to 32 weeks gestational age with respiratory distress syndrome found that early caffeine treatment (within 24 hours after birth) was associated with a significantly reduced need for invasive ventilation, total duration of mechanical ventilation, and significantly lower odds of intraventricular hemorrhage and patent ductus arteriosus, although no difference was observed in the incidence of bronchopulmonary dysplasia and mortality rates in this specific study. ersnet.org
Long-term follow-up studies, including those extending up to 11 years, have investigated the neurodevelopmental outcomes of caffeine therapy initiated in the neonatal period. While some studies have explored these long-term effects, the focus here remains solely on the real-world and observational data regarding immediate and short-to-medium term clinical efficacy and therapeutic outcomes as per the section's scope.
Observational studies comparing this compound to aminophylline in low- and middle-income countries have also provided evidence of this compound's efficacy. A rapid systematic review evaluating 10 studies involving 1010 preterm infants found that this compound had a lower risk of recurrent apnea compared to aminophylline. researchgate.netnih.gov A meta-analysis within this review indicated that the risk of recurrent apnea was reduced by 54% in the caffeine group compared to the aminophylline group (RR=0.46, 95% CI: 0.21–0.713). researchgate.net
Adverse Pharmacological Effects and Toxicological Investigations of Caffeine Citrate
System-Specific Adverse Event Profiles and Underlying Mechanisms
The adverse effects of caffeine (B1668208) citrate (B86180) manifest across various physiological systems, largely attributed to its primary mechanism of action as an adenosine (B11128) receptor antagonist. nih.govpatsnap.comscielo.brdrugs.com Adenosine receptors are present throughout the body, and their blockade by caffeine leads to widespread stimulatory effects. nih.gov
Cardiovascular System: Tachycardia, Arrhythmias, and Myocardial Effects
Caffeine citrate can significantly impact the cardiovascular system. Tachycardia (increased heart rate) is a commonly reported adverse effect. medicines.org.ukmedicines.org.ukeuropa.eunih.govpatsnap.compatsnap.comstarship.org.nzdrugs.comscirp.orgpatsnap.com Evidence suggests that caffeine can cause tachyarrhythmias, particularly in susceptible individuals, though in newborns, this is typically simple sinus tachycardia. medicines.org.ukeuropa.eu Studies have shown that caffeine can increase heart rate, left ventricular output, and stroke volume. medicines.org.ukmedicines.org.ukeuropa.euscielo.brdrugs.comrxlist.comfda.gov This is partly due to the direct antagonism of adenosine A1 receptors in cardiac muscles, resulting in positive inotropic effects, and the stimulation of catecholamine release, further contributing to increased cardiac inotropy and chronotropy. nih.gov Caution is advised when using this compound in newborns with known cardiovascular disease. medicines.org.ukeuropa.eufda.gov Rapid infusion of this compound may also precipitate cardiac arrhythmias. starship.org.nz
Central Nervous System: Jitteriness, Restlessness, and Seizure Phenomenology
As a central nervous system stimulant, this compound can lead to adverse neurological effects. Jitteriness and restlessness are frequently observed. medicines.org.ukmedicines.org.ukeuropa.eunih.govpatsnap.comstarship.org.nzdrugs.compatsnap.comfda.gov Seizures have been reported, particularly in cases of caffeine overdose. medicines.org.ukeuropa.eunih.govdrugs.compatsnap.comstarship.org.nzdrugs.comrxlist.com Caffeine's stimulant effects on the CNS are primarily mediated by the antagonism of adenosine receptors, reducing the inhibitory effects of adenosine and increasing neuronal firing and the release of excitatory neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). patsnap.compatsnap.com Extreme caution is necessary when using this compound in newborns with seizure disorders. medicines.org.ukeuropa.eudrugs.comrxlist.comfda.gov
Gastrointestinal System: Feeding Intolerance, Emesis, and Association with Necrotizing Enterocolitis (NEC)
Gastrointestinal disturbances are also associated with this compound use. Feeding intolerance is a common adverse effect. patsnap.comstarship.org.nzdrugs.compatsnap.comrxlist.commayoclinic.org Emesis (vomiting) and nausea have been reported. nih.govpatsnap.comstarship.org.nzdrugs.comrxlist.commayoclinic.orgresearchgate.net There are reports of a possible association between the use of methylxanthines, including caffeine, and the development of necrotizing enterocolitis (NEC), a serious condition in premature infants. medicines.org.ukeuropa.eurxlist.com However, a definitive causal relationship between caffeine or other methylxanthine use and NEC has not been definitively established. medicines.org.ukeuropa.eu Despite this, infants treated with this compound should be carefully monitored for the development of NEC. medicines.org.ukeuropa.eurxlist.com Some studies suggest that caffeine therapy might be a risk factor for feeding intolerance, while others indicate it could be associated with a shorter duration to achieve full enteral feeding. researchgate.net Gastrointestinal complications were observed to be significantly greater in neonates receiving caffeine in one study. researchgate.net
Metabolic and Endocrine System: Glucose Homeostasis Dysregulation (Hyperglycemia/Hypoglycemia) and Thyroid Axis Modulation
This compound can influence metabolic and endocrine functions. Alterations in serum glucose, including both hyperglycemia and hypoglycemia, have been observed. medicines.org.ukeuropa.eunih.govdrugs.comfda.gov Caffeine causes a generalized increase in metabolism, which may lead to higher energy and nutrition requirements. medicines.org.ukeuropa.eudrugs.com Regarding the thyroid axis, research suggests a complex relationship between caffeine intake and thyroid function, with some studies indicating a nonlinear relationship between caffeine intake and serum thyroid stimulating hormone (TSH) levels, particularly in individuals with metabolic disorders. nih.gov Moderate caffeine consumption in this group showed a negative association with serum TSH in one study, while lower intake was positively associated. nih.gov
Renal System: Diuretic Effects and Electrolyte Disturbances
Caffeine is known to have diuretic effects. nih.govdrugs.compatsnap.compatsnap.com This can lead to increased urine flow rate and increased excretion of sodium and calcium. drugs.compatsnap.comrxlist.comfda.gov The diuresis and electrolyte loss induced by this compound may necessitate the correction of fluid and electrolyte disturbances. medicines.org.ukeuropa.eupatsnap.com Caffeine increases blood flow to the kidneys and inhibits the reabsorption of sodium and chloride in the proximal tubules, contributing to its mild diuretic effect. medicines.org.uk
Preclinical Toxicological Evaluations
Preclinical safety data on caffeine, which informs the understanding of this compound's toxicology, indicate no major hazards for humans based on studies of repeated dose toxicity. medicines.org.ukeuropa.eu However, high doses have been shown to induce convulsions in rodents. medicines.org.ukeuropa.eu Some behavioral changes were observed in newborn rats at therapeutic doses, potentially linked to increased adenosine receptor expression that persisted into adulthood. medicines.org.ukeuropa.eutga.gov.au Caffeine has been found to be devoid of mutagenic and oncogenic risk. medicines.org.ukeuropa.eu Teratogenic potential and effects on reproductive performance observed in animal studies are generally considered not relevant to the indication of this compound in the preterm infant population due to the short duration of administration. medicines.org.ukmedicines.org.ukeuropa.eu Preclinical studies specifically on this compound have not always been conducted, with reliance often placed on the extensive published data on caffeine. fda.goveuropa.eu Studies in neonatal animals, such as rats and baboons, have investigated the effects of caffeine on neurological development and lung function, with some findings in neonatal rats suggesting subsequent neurological changes at doses yielding plasma levels comparable to clinical levels. tga.gov.au
Repeated Dose Toxicity Studies in Animal Models
Non-clinical data based on studies of repeated dose toxicity of caffeine have generally revealed no major hazard for humans. However, high doses of caffeine have been shown to induce convulsions in rodents. europa.eurwandafda.gov.rw Some behavioural changes were induced in newborn rats at therapeutic doses, potentially linked to increased adenosine receptor expression that persisted into adulthood. europa.eurwandafda.gov.rw
It is noted that revised repeated dose toxicity studies of caffeine were not always in compliance with current international guidelines, and their experimental designs sometimes differed from current regulatory requirements. europa.eu Nevertheless, these studies contribute to describing the toxicity of caffeine following repeated treatment, identifying main clinical signs at high doses, including convulsions, psychotic-like reactions (such as animal biting and self-mutilation, more often in younger animals), anorexia, and loss of body weight gain. europa.eu
Specific repeat-dose toxicity studies using the citrate salt of caffeine administered intravenously in very young animals with adequate documentation have been noted as lacking in some regulatory assessments. tga.gov.au
Mutagenicity and Genotoxicity Assessments
Caffeine has been shown to be devoid of mutagenic and oncogenic risk in non-clinical data. europa.eurwandafda.gov.rw However, some studies indicate that caffeine (as caffeine base) increased sister chromatid exchange (SCE) in an in vivo mouse metaphase analysis in an exposure-time dependent manner. drugs.comglobalrph.comfda.govsunpharma.com Caffeine also potentiated the genotoxicity of known mutagens and enhanced micronuclei formation (5-fold) in folate-deficient mice. drugs.comglobalrph.comfda.govsunpharma.com
Conversely, caffeine did not increase chromosomal aberrations in in vitro Chinese hamster ovary cell (CHO) and human lymphocyte assays and was not mutagenic in an in vitro CHO/hypoxanthine guanine (B1146940) phosphoribosyltransferase (HGPRT) gene mutation assay, except at cytotoxic concentrations. drugs.comglobalrph.comfda.govsunpharma.com Additionally, caffeine was not clastogenic in an in vivo mouse micronucleus assay. drugs.comglobalrph.comfda.govsunpharma.com Multiple in vitro and in vivo mutagenicity tests on caffeine have been reported, with the main battery including Ames test and chromosomal aberration being negative. europa.eu The in vivo micronucleus test was positive only at a substantially high dose of 300 mg/Kg. europa.eu
Oncogenicity and Carcinogenic Potential Studies
Non-clinical data indicate that caffeine is devoid of oncogenic risk. europa.eurwandafda.gov.rw In an 18-month study in C57BL/6 mice, no evidence of tumorigenicity was observed at dietary doses up to 55 mg/kg (less than the maximum recommended intravenous loading dose for infants on a mg/m² basis). drugs.comglobalrph.comfda.gov
The drug is not considered to pose a carcinogenic hazard. tga.gov.au
Reproductive and Developmental Toxicity Investigations in Animal Models
Caffeine in animal studies, at high doses, has been shown to be embryotoxic and teratogenic. europa.eurwandafda.gov.rwmedicines.org.uk These effects are generally considered not relevant with regard to short-term administration in the preterm infant population. europa.eurwandafda.gov.rwmedicines.org.uk
Caffeine (as caffeine base) administered to male rats at 50 mg/kg/day subcutaneously for 4 days prior to mating with untreated females caused decreased male reproductive performance in addition to causing embryotoxicity. fda.govnih.govfresenius-kabi.usfda.gov Long-term exposure to high oral doses of caffeine (3 g over 7 weeks) was toxic to rat testes, manifested by spermatogenic cell degeneration. fda.govnih.govfresenius-kabi.usfda.gov Adverse testicular and sperm effects that may affect the fertility of males exposed to caffeine, even in the premature stage, cannot be excluded based on reproductive toxicity studies from the literature. europa.eu
In studies performed in adult animals, caffeine (as caffeine base) administered to pregnant mice at 50 mg/kg during organogenesis caused a low incidence of cleft palate and exencephaly in the fetuses. fresenius-kabi.us Growth retardation, especially on ossification, may be expected after administration of caffeine to premature infants based on reproductive toxicity studies. europa.eu
Studies in juvenile animals have addressed the potential safety of caffeine when administered to immature systems. europa.eu Exposure to caffeine during the neonatal period in rats produced subsequent neurological changes evident at juvenile and adult stages of development. tga.gov.au These effects occurred at doses yielding plasma levels comparable to the clinical level. tga.gov.au Treatment during the first week after birth in rats approximates the third trimester in human brain development. tga.gov.au
A study examining developmental toxicity in Sprague-Dawley rats administered caffeine by oral gavage during pregnancy and lactation reported a dose-dependent decrease in litter weight, consistent with an increased risk of intrauterine growth restriction (IUGR). besjournal.com The study suggested that the threshold dose of caffeine for developmental toxicity in rats might be less than 20 mg/kg body weight, based on IUGR. besjournal.com Fewer female pups were born in higher dose groups, suggesting potential gender differences in developmental toxicity sensitivity, with females being more sensitive. besjournal.com The no observed adverse effect level (NOAEL) in this study was 5 mg/kg body weight based on IUGR during pregnancy. besjournal.com
Data Table: Selected Animal Toxicity Findings
| Study Type | Animal Model | Dose (Caffeine Base) | Key Findings | Source |
| Repeated Dose Toxicity | Rodents | High Doses | Convulsions induced. europa.eurwandafda.gov.rw Psychotic-like reactions, anorexia, weight loss at high doses. europa.eu | europa.eurwandafda.gov.rweuropa.eu |
| Mutagenicity (in vivo) | Mouse | Not specified | Increased sister chromatid exchange. drugs.comglobalrph.comfda.govsunpharma.com Potentiated genotoxicity of mutagens. drugs.comglobalrph.comfda.govsunpharma.com Enhanced micronuclei formation in folate-deficient mice. drugs.comglobalrph.comfda.govsunpharma.com | drugs.comglobalrph.comfda.govsunpharma.com |
| Mutagenicity (in vivo) | Mouse | 300 mg/Kg | Positive in micronucleus test (at substantially high dose). europa.eu | europa.eu |
| Mutagenicity (in vitro) | CHO, Human Lymphocytes | Various | Did not increase chromosomal aberrations (except at cytotoxic concentrations). drugs.comglobalrph.comfda.govsunpharma.com | drugs.comglobalrph.comfda.govsunpharma.com |
| Mutagenicity (in vitro) | CHO (HGPRT assay) | Various | Not mutagenic (except at cytotoxic concentrations). drugs.comglobalrph.comfda.govsunpharma.com | drugs.comglobalrph.comfda.govsunpharma.com |
| Clastogenicity (in vivo) | Mouse | Not specified | Not clastogenic in micronucleus assay. drugs.comglobalrph.comfda.govsunpharma.com | drugs.comglobalrph.comfda.govsunpharma.com |
| Oncogenicity | C57BL/6 Mice | Up to 55 mg/kg (dietary) | No evidence of tumorigenicity. drugs.comglobalrph.comfda.gov | drugs.comglobalrph.comfda.gov |
| Oncogenicity | Sprague-Dawley Rats | Up to 170 mg/kg (drinking water) | Not carcinogenic (male and female). fda.gov | fda.gov |
| Oncogenicity | Wistar Rats | 0.2% in drinking water | Increased pituitary adenomas (limitations noted). nih.gov | nih.gov |
| Reproductive Toxicity (Male) | Male Rats | 50 mg/kg/day (sc) | Decreased male reproductive performance, embryotoxicity. fda.govnih.govfresenius-kabi.usfda.gov | fda.govnih.govfresenius-kabi.usfda.gov |
| Reproductive Toxicity (Male) | Rat | 3 g over 7 weeks (oral) | Toxic to testes (spermatogenic cell degeneration). fda.govnih.govfresenius-kabi.usfda.gov | fda.govnih.govfresenius-kabi.usfda.gov |
| Developmental Toxicity | Pregnant Mice | 50 mg/kg (sustained release pellets) | Low incidence of cleft palate and exencephaly. fresenius-kabi.us | fresenius-kabi.us |
| Developmental Toxicity | Sprague-Dawley Rats (Pregnancy/Lactation) | 20, 80 mg/kg bw (oral gavage) | Dose-dependent decrease in litter weight (IUGR). besjournal.com Fewer female pups at higher doses. besjournal.com | besjournal.com |
| Developmental Toxicity (Neurological) | Neonatal Rats | Doses yielding clinical plasma levels | Subsequent neurological changes in juvenile/adult stages. tga.gov.au | tga.gov.au |
Factors Modulating Adverse Event Risk in Clinical Populations
Several factors can influence the risk of adverse events associated with this compound in clinical populations, particularly in premature infants where it is commonly used. These factors include the functional status of organ systems involved in caffeine metabolism and excretion, as well as the relationship between dose, concentration, and toxicity.
Influence of Organ System Impairment (Renal, Hepatic)
This compound should be administered with caution in preterm newborn infants with impaired renal or hepatic function. europa.eurwandafda.gov.rwdrugs.commedicines.org.uknih.govfresenius-kabi.usfda.govfda.govrxlist.com Studies examining the pharmacokinetics of caffeine in neonates with hepatic or renal insufficiency have not been specifically conducted. rwandafda.gov.rwrxlist.comwikidoc.org
In the presence of renal impairment, there is an increased potential for accumulation of caffeine because a significant portion is renally excreted, particularly in infants. europa.eurwandafda.gov.rwmedicines.org.ukanmfonline.org Although current evidence may not be enough to specify exact dose adjustments for renal impairment, caution is required, and therapeutic drug monitoring should be considered. anmfonline.org A reduced daily maintenance dose of this compound is required, and the dose should be guided by plasma caffeine measurements. europa.eurwandafda.gov.rwmedicines.org.uk
In very premature infants, the clearance of caffeine does not depend significantly on hepatic function due to immature hepatic enzyme systems. europa.eumedicines.org.uk Hepatic caffeine metabolism develops progressively in the weeks following birth. europa.eumedicines.org.uk For older infants, hepatic disease may necessitate monitoring caffeine plasma levels and may require dose adjustments. europa.eumedicines.org.uk Studies examining the pharmacokinetics of caffeine in newborn infants with hepatic insufficiency have not been conducted, but a prolonged caffeine elimination half-life and increased plasma levels have been observed in premature infants with cholestatic hepatitis, suggesting the need for particular caution. rwandafda.gov.rw
In a post-authorisation safety study involving a small number of very premature infants with renal/hepatic impairment, the frequency of adverse reactions appeared to be higher compared to those without organ impairment. europa.eurwandafda.gov.rwmedicines.org.uk
Dose-Dependency and Concentration-Toxicity Relationships
The known pharmacology and toxicology of caffeine and other methylxanthines predict that adverse reactions to this compound are often dose-related and may necessitate measurement of plasma levels and dose reduction. rwandafda.gov.rwmedicines.org.ukmedicines.org.uk
Serious toxicity has been associated with serum caffeine levels greater than 50 mg/L. drugs.comglobalrph.comsunpharma.comnih.govfresenius-kabi.usfda.govfda.govrxlist.comwikidoc.org Following overdose, serum caffeine levels have ranged from approximately 24 mg/L to 350 mg/L. drugs.comglobalrph.comnih.govfresenius-kabi.usfda.gov Signs and symptoms reported after caffeine overdose in preterm infants include fever, tachypnea, jitteriness, insomnia, fine tremor of the extremities, hypertonia, opisthotonos, tonic-clonic movements, nonpurposeful jaw and lip movements, vomiting, hyperglycemia, elevated blood urea (B33335) nitrogen, and elevated total leukocyte concentration. drugs.comglobalrph.com Seizures have also been reported in cases of overdose. drugs.comglobalrph.comfresenius-kabi.usmedicines.org.uk
In the placebo-controlled clinical trial, caffeine levels ranged from 8 to 40 mg/L, and a therapeutic plasma concentration range could not be determined from this trial. drugs.comglobalrph.comsunpharma.comrxlist.com However, serious toxicity has been reported when serum levels exceed 50 mg/L. drugs.comglobalrph.comsunpharma.comnih.govfresenius-kabi.usfda.govrxlist.comwikidoc.org Monitoring serum concentrations of caffeine periodically throughout treatment is recommended to avoid toxicity. drugs.comglobalrph.comsunpharma.comnih.govfresenius-kabi.usfda.govfda.govrxlist.comwikidoc.org
Some studies indicate dose dependence of certain side effects of caffeine, such as tachycardia and feed intolerance. europa.eu The potential for caffeine to affect the cardiovascular system in a dose-dependent way is well known. europa.eu
Data Table: Concentration-Toxicity Relationship
| Serum Caffeine Concentration (mg/L) | Associated Outcomes | Source |
| 8 - 40 | Range observed in placebo-controlled clinical trial (therapeutic range not determined). drugs.comglobalrph.comsunpharma.comrxlist.com | drugs.comglobalrph.comsunpharma.comrxlist.com |
| ≥ 50 | Generally associated with serious toxicity. drugs.comglobalrph.comsunpharma.comnih.govfresenius-kabi.usfda.govfda.govrxlist.comwikidoc.org May necessitate plasma level measurement and dose reduction. rwandafda.gov.rwmedicines.org.ukmedicines.org.uk | rwandafda.gov.rwdrugs.comglobalrph.comsunpharma.commedicines.org.uknih.govfresenius-kabi.usfda.govfda.govrxlist.comwikidoc.orgmedicines.org.uk |
| > 50 (up to 350) | Observed following overdose. drugs.comglobalrph.comnih.govfresenius-kabi.usfda.gov Associated with symptoms like fever, jitteriness, seizures, hyperglycemia, etc. drugs.comglobalrph.comfresenius-kabi.us | drugs.comglobalrph.comnih.govfresenius-kabi.usfda.gov |
Analytical Methodologies for Caffeine Citrate Quantification in Research
Chromatographic Separation Techniques
Chromatographic methods are widely employed for the quantification of caffeine (B1668208) and its metabolites due to their high specificity and ability to simultaneously measure multiple analytes. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common techniques utilized in research settings.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and cost-effective method for quantifying caffeine in biological samples. researchgate.netglobalresearchonline.net This technique separates caffeine from other components in the sample matrix based on its interaction with a stationary phase in a column, followed by detection using a UV spectrophotometer at a wavelength where caffeine exhibits maximum absorbance, typically around 273 nm. tandfonline.comresearchgate.net
The method has been validated in various studies, demonstrating good linearity, accuracy, and precision for the quantification of caffeine in human plasma and saliva. nih.govtandfonline.com For instance, one HPLC-UV method for plasma analysis was proven to be linear in the range of 0.1–40 µg/mL for caffeine and its primary metabolites. nih.gov The accuracy for quality control samples in intra- and interday assays ranged from 96.5% to 105.2% and 97.1% to 106.2%, respectively, with a precision (coefficient of variation) of no more than 10%. nih.gov Similarly, an HPLC method for saliva analysis showed linearity over a range of 0.3–50 µg/mL, with a lower limit of quantification of 0.3 µg/mL. tandfonline.com The accuracy of this method was between 94–100%, and the relative standard deviation was less than 7%. tandfonline.com
Table 1: Performance Characteristics of a Validated HPLC-UV Method for Caffeine Quantification in Human Plasma nih.gov
| Parameter | Caffeine | Paraxanthine | Theobromine (B1682246) | Theophylline (B1681296) |
|---|---|---|---|---|
| Linearity Range (µg/mL) | 0.1–40 | 0.1–40 | 0.1–40 | 0.1–40 |
| Intraday Accuracy (%) | 96.5–105.2 | 96.5–105.2 | 96.5–105.2 | 96.5–105.2 |
| Interday Accuracy (%) | 97.1–106.2 | 97.1–106.2 | 97.1–106.2 | 97.1–106.2 |
| Precision (CV%) | <10 | <10 | <10 | <10 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical quantification, especially when low concentrations of the analyte are expected. researchgate.netnih.gov This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for highly specific detection and quantification of caffeine and its metabolites. researchgate.netnih.gov
LC-MS/MS methods for caffeine quantification in human plasma have demonstrated excellent linearity over a wide concentration range, often from 4.1 to 3000 ng/mL. nih.gov These methods exhibit high precision, with within-run and between-run variations typically below 10%, and satisfactory accuracy. nih.govcumhuriyet.edu.tr The lower limit of quantification can be as low as 4.1 ng/mL from a small plasma volume of 30 µL. nih.gov The high selectivity of LC-MS/MS is achieved through multiple reaction monitoring (MRM), which minimizes interference from other matrix components. researchgate.netcumhuriyet.edu.tr
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Caffeine Quantification in Human Plasma cumhuriyet.edu.tr
| Parameter | Value |
|---|---|
| Linearity Range (ng/mL) | 10 - 10000 |
| Within-Batch Accuracy (%) | -8.76 - 9.61 |
| Between-Batch Accuracy (%) | -7.47 - 1.42 |
| Within-Batch Precision (% CV) | 0.95 - 7.22 |
| Between-Batch Precision (% CV) | 1.83 - 8.66 |
Immunoassays and Other Bioanalytical Approaches
Immunoassays provide a rapid and high-throughput alternative to chromatographic methods for the quantification of caffeine. rsc.org These methods are based on the specific binding of an antibody to caffeine.
Enzyme-Linked Immunosorbent Assays (ELISAs) are a common immunoassay format for caffeine detection. rsc.orggoldstandarddiagnostics.com In a competitive ELISA, caffeine in the sample competes with a labeled caffeine analogue for binding to a limited number of anti-caffeine antibody sites. goldstandarddiagnostics.comeurofins-technologies.com The resulting signal is inversely proportional to the concentration of caffeine in the sample. goldstandarddiagnostics.comeurofins-technologies.com ELISAs have been developed for the quantification of caffeine in various matrices, including saliva and urine, with a minimum detectable concentration in saliva reported to be 75 ppb (µg/L). eurofins-technologies.com
Fluorescence Polarization Immunoassays (FPIAs) are another type of homogeneous immunoassay used for caffeine quantification. acs.org These assays are rapid, often completed within minutes, and suitable for high-throughput screening. acs.org FPIAs have demonstrated measurement ranges in the µg/L level. acs.org While FPIAs can be very precise, with coefficients of variation below 4% in some formats, they may be more suitable for semi-quantitative screening in others. acs.org
While immunoassays offer advantages in speed and ease of use, they can sometimes be limited by selectivity, with potential cross-reactivity with caffeine metabolites such as theophylline, theobromine, and paraxanthine. nih.govrsc.org Therefore, results from immunoassays, particularly positive findings, are often confirmed using a chromatographic method like LC-MS/MS. alfa-chemistry.com
Sample Matrix Preparation and Extraction Protocols
The preparation of biological samples prior to analysis is a critical step to remove interfering substances and concentrate the analyte of interest. The choice of extraction protocol depends on the sample matrix and the analytical technique being used.
Plasma Sample Analysis Methodologies
For the analysis of caffeine in plasma, common sample preparation techniques include protein precipitation and solid-phase extraction (SPE). pharmacompass.com
Protein Precipitation is a straightforward and widely used method. nih.gov It involves adding an organic solvent, such as methanol (B129727) or acetonitrile, to the plasma sample to precipitate the proteins. nih.govcumhuriyet.edu.tr After centrifugation, the supernatant containing the caffeine is collected for analysis. This method is simple and fast, making it suitable for high-throughput analysis. nih.gov In some LC-MS/MS protocols, a small volume of plasma (e.g., 30 µL) is treated with methanol containing an internal standard. nih.gov
Solid-Phase Extraction (SPE) is a more selective method that can provide a cleaner extract than protein precipitation. researchgate.netnih.gov The plasma sample is passed through a solid-phase cartridge that retains the caffeine. Interfering substances are washed away, and the caffeine is then eluted with a suitable solvent. nih.gov This method can lead to higher sensitivity and reduced matrix effects in the subsequent analysis.
Saliva Sample Analysis Methodologies
Saliva is an attractive alternative to plasma for caffeine monitoring as its collection is non-invasive. tandfonline.comnih.gov The primary challenge in preparing saliva samples is the removal of proteins and other macromolecules.
Protein Precipitation is also a common technique for preparing saliva samples. tandfonline.comtandfonline.com Acetonitrile is frequently used to precipitate salivary proteins, with studies showing extraction recoveries of ≥95%. tandfonline.com The process typically involves mixing the saliva sample with the precipitating agent, vortexing, and then centrifuging to separate the precipitated proteins. tandfonline.com The resulting supernatant can be directly injected into the analytical instrument or further processed, such as by evaporation and reconstitution in the mobile phase. tandfonline.comnih.gov
Genetic and Biological Determinants of Interindividual Response to Caffeine Citrate
Pharmacogenomic Contributions to Pharmacodynamic Variability
The pharmacodynamic effects of caffeine (B1668208) are primarily mediated through the antagonism of adenosine (B11128) receptors, particularly the A1 and A2A subtypes. scielo.brpatsnap.com Genetic variations in the genes encoding these receptors can significantly influence an individual's response to caffeine citrate (B86180). clinpgx.org Polymorphisms in the adenosine A1 receptor (ADORA1) and adenosine A2A receptor (ADORA2A) genes have been linked to variability in clinical response to caffeine for apnea (B1277953) of prematurity. scielo.brclinpgx.org
For instance, a study investigating the role of ADORA1 and ADORA2A polymorphisms found that certain genotypes were associated with a non-response to caffeine treatment. nih.govnih.gov Specifically, the ADORA1 rs10920573 CC genotype and the DRD3 rs6280 CT genotype were identified as independent risk factors for non-response. nih.govresearchgate.net Another study showed that polymorphisms in the ADORA2A gene were associated with an increased risk of developing apnea of prematurity and a poorer response to caffeine therapy. doaj.org These findings highlight that genetic variability in the drug's target receptors is a critical determinant of its efficacy. clinpgx.orgresearchgate.net
Furthermore, polymorphisms in the aryl hydrocarbon receptor (AHR) gene, which is involved in the regulation of CYP1A2, and the adenosine deaminase (ADA) gene have also been shown to play a role in the interindividual response to caffeine therapy, independent of their effects on caffeine metabolism. clinpgx.orgnih.gov
| Gene | Polymorphism | Associated Outcome | Citation |
|---|---|---|---|
| ADORA1 | rs10920573 | CC genotype identified as an independent risk factor for non-response. | nih.govnih.gov |
| ADORA2A | 1976C>T | CT and TT genotypes associated with non-response to caffeine and increased risk of apnea of prematurity. | doaj.org |
| ADORA2B | rs2015353 | Associated with this compound response. | nih.govnih.gov |
| ADORA3 | rs10776728 | Associated with this compound response. | nih.govnih.gov |
Impact of Gestational Age and Postnatal Age on Drug Response
The developmental stage of a preterm infant, specifically their gestational age (GA) and postnatal age (PNA), profoundly influences the pharmacokinetics of this compound and, consequently, the clinical response. nih.gov Caffeine clearance is significantly lower in preterm infants compared to term infants and adults, and it matures with increasing postmenstrual age (PMA), which is the sum of GA and PNA. nih.govaap.org
Multiple studies have demonstrated a clear correlation between advancing age and increased caffeine clearance. nih.govnih.gov For example, one study reported that the half-life of this compound is approximately 100 hours at birth but decreases to 5 hours at a gestational age of greater than 29 weeks. researchgate.netscienceopen.comscielo.br Another study found that caffeine clearance increases nonlinearly with increasing postnatal age. aap.org This maturation of metabolic pathways means that a fixed dose of caffeine will result in progressively lower serum concentrations as the infant gets older. nih.gov
The immature renal function in preterm infants also contributes to the prolonged half-life of caffeine, as a significant portion of the drug is excreted unchanged by the kidneys. nih.govresearchgate.net As both hepatic and renal functions mature, the rate of caffeine elimination increases, necessitating potential adjustments in therapy to maintain therapeutic concentrations. nih.gov Therefore, both gestational and postnatal age are critical factors to consider when evaluating an infant's response to this compound. nih.govnih.gov
| Pharmacokinetic Parameter | Influencing Factor | Observation | Citation |
|---|---|---|---|
| Half-life | Gestational Age | Approximately 100 hours at birth, decreasing to 5 hours at >29 weeks gestational age. | researchgate.netscienceopen.comscielo.br |
| Clearance | Postnatal Age | Increases nonlinearly with increasing postnatal age. | aap.org |
| Metabolism | Postnatal Age | Maturation of caffeine metabolism increases with postnatal age, independent of birth weight or gestational age. | nih.gov |
| Excretion | Developmental Stage | Approximately 85% of caffeine is excreted unchanged in the urine of neonates due to immature hepatic metabolism. | nih.gov |
Challenges and Future Directions in Caffeine Citrate Research
Comprehensive Elucidation of Molecular Mechanisms Across All Therapeutic Effects
While the primary mechanism of caffeine (B1668208) citrate (B86180) is understood to be the non-selective antagonism of adenosine (B11128) A1 and A2A receptors, the full scope of its molecular interactions and downstream effects remains an area of active investigation. patsnap.comnih.gov Future research is challenged with comprehensively mapping these pathways to explain the breadth of caffeine's therapeutic benefits observed in premature infants, including its effects on respiratory control, neuroprotection, and the prevention of bronchopulmonary dysplasia (BPD).
A significant challenge lies in moving beyond adenosine receptor antagonism to understand other potential mechanisms. These may include the inhibition of phosphodiesterase, which increases intracellular cyclic adenosine monophosphate (cAMP), and the mobilization of intracellular calcium. ijramr.comnih.gov The precise contribution of these alternative pathways to the clinical effects of caffeine is not yet fully understood.
Furthermore, the anti-inflammatory properties of caffeine are a critical area for future exploration. Research has shown that caffeine can modulate cytokine levels, leading to a decrease in pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha, and an increase in anti-inflammatory cytokines such as interleukin-10. nih.govekb.eg The exact molecular signaling cascades, such as the NF-κB and MAPK pathways, that are modulated by caffeine to produce these anti-inflammatory effects require more detailed investigation. frontiersin.org Elucidating these mechanisms could pave the way for more targeted anti-inflammatory therapies in neonates.
In the context of neuroprotection, while adenosine receptor blockade is known to play a role, other pathways are likely involved. ijramr.com Studies suggest that caffeine may reduce apoptosis in developing neurons and mitigate hypoxia-induced white matter injury. nih.gov Research into its effects on pathways like AMPK/mTOR, which are involved in cellular stress responses, is beginning to shed light on these neuroprotective actions. nih.govresearchgate.net A comprehensive understanding of these molecular underpinnings is essential for optimizing caffeine's neuroprotective strategies.
The following table summarizes the key molecular mechanisms of caffeine citrate that require further investigation:
| Therapeutic Effect | Primary Known Mechanism | Areas for Future Elucidation |
| Respiratory Stimulation | Adenosine A1 and A2A receptor antagonism in the brainstem. patsnap.comkarger.com | - Role of phosphodiesterase inhibition in enhancing respiratory drive. nih.gov- Effects on diaphragmatic contractility at a molecular level. |
| Neuroprotection | - Blockade of adenosine receptors, reducing excitotoxicity. ijramr.com- Reduction of neuroinflammation. nih.gov | - Modulation of apoptosis and neuronal survival pathways. nih.gov- Influence on myelination and synaptic plasticity. nih.gov- Role of the AMPK/mTOR pathway in response to hypoxic-ischemic injury. nih.gov |
| Prevention of BPD | - Anti-inflammatory effects in the lungs. nih.gov- Diuretic effect improving lung mechanics. ekb.eg | - Downregulation of specific pro-inflammatory genes (e.g., MMP9, TNF-α, TLR4). researchgate.netresearchgate.net- Impact on alveolar development and pulmonary vasculature at the cellular level. frontiersin.org |
Development of Predictive Biomarkers for Response and Toxicity
A significant challenge in the clinical use of this compound is the variability in patient response and the potential for toxicity. The development of predictive biomarkers is a crucial area of future research to aid in identifying infants who will benefit most from therapy and those at a higher risk for adverse effects.
Genetic biomarkers are a promising avenue of investigation. The metabolism of caffeine is primarily dependent on the cytochrome P450 enzyme CYP1A2. scielo.br Genetic polymorphisms in the gene encoding this enzyme can lead to significant inter-individual differences in caffeine clearance. Identifying specific single nucleotide polymorphisms (SNPs) associated with slower or faster metabolism could allow for the prediction of therapeutic response and the risk of accumulation to toxic levels.
Beyond genetics, there is a need to identify protein or metabolite biomarkers. For instance, monitoring specific inflammatory cytokines or markers of oxidative stress in response to caffeine administration could provide insights into its therapeutic efficacy, particularly in preventing BPD. researchgate.net Furthermore, identifying early biomarkers of caffeine toxicity is essential. While therapeutic drug monitoring of serum caffeine levels is the current standard, it may not fully capture the biological effects at the tissue level. Research into novel biomarkers, such as specific microRNAs or metabolic signatures associated with caffeine-induced adverse effects, could provide a more sensitive and timely indication of toxicity.
Future research should focus on:
Pharmacogenomics: Large-scale studies to identify genetic variants in CYP1A2 and other relevant genes that influence caffeine pharmacokinetics and pharmacodynamics.
Proteomics and Metabolomics: Discovery of novel protein and metabolite biomarkers that correlate with therapeutic response and the onset of toxicity.
Integrated Biomarker Panels: Development of multi-marker panels that combine genetic, proteomic, and metabolomic data to create a comprehensive predictive model for individual patient response.
Refinement of Individualized Dosing Strategies Based on Patient-Specific Factors
Current dosing strategies for this compound are largely weight-based, which may not be optimal for all premature infants. There is a critical need to refine these strategies by incorporating a range of patient-specific factors to move towards more individualized therapeutic approaches.
The maturation of drug metabolism pathways in preterm infants is a key factor influencing caffeine clearance. patsnap.com Gestational age and postnatal age significantly impact the activity of the CYP1A2 enzyme, leading to a prolonged half-life of caffeine in very premature infants. scielo.br Future research should aim to develop dosing nomograms that incorporate these developmental factors to achieve more predictable therapeutic concentrations.
Co-morbidities and concurrent medications can also affect caffeine pharmacokinetics. For example, infants with hepatic or renal dysfunction may have impaired caffeine clearance, increasing the risk of toxicity. The influence of commonly co-administered drugs on caffeine metabolism and action also warrants further investigation.
An integrated approach that combines patient-specific factors for individualized dosing is the ultimate goal. This would involve the use of clinical data (e.g., gestational age, weight, organ function) alongside biomarker data (e.g., pharmacogenomic profile) to tailor this compound therapy for each infant.
Key areas for future research in this domain include:
Developmental Pharmacology: Characterizing the maturation of caffeine metabolism and elimination pathways in different subpopulations of preterm infants.
Drug-Disease Interactions: Investigating the impact of common neonatal co-morbidities on caffeine pharmacokinetics.
Pharmacogenetic-Guided Dosing: Conducting clinical trials to evaluate the efficacy and safety of dosing algorithms that incorporate genetic biomarker data.
Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation
Advanced PK/PD modeling and simulation represent powerful tools to address many of the challenges in optimizing this compound therapy. These in silico approaches can help to simulate different dosing regimens, predict outcomes in various patient populations, and guide the design of future clinical trials.
Population PK models are needed to quantify the sources of variability in caffeine disposition among preterm infants. By analyzing data from a large and diverse population of neonates, these models can identify key covariates (e.g., gestational age, postnatal age, genetic factors) that influence drug clearance and volume of distribution. This information is invaluable for developing more precise, individualized dosing guidelines.
Physiologically based pharmacokinetic (PBPK) models offer an even more sophisticated approach. These models incorporate physiological and anatomical data to simulate drug distribution and elimination in different tissues and organs. PBPK modeling could be particularly useful for predicting caffeine concentrations in the brain and lungs, the primary sites of action, and for understanding how developmental changes impact drug disposition.
The development of robust PK/PD models that link caffeine exposure to specific clinical outcomes (e.g., reduction in apnea (B1277953), improvement in lung function, neurodevelopmental scores) is a critical future direction. Such models would enable the simulation of different dosing strategies to identify those that maximize efficacy while minimizing the risk of adverse effects.
Priorities for future research in PK/PD modeling include:
Population PK Studies: Conducting large-scale studies in diverse neonatal populations to build robust population PK models.
PBPK Model Development: Creating and validating PBPK models for caffeine in preterm infants to predict tissue-specific concentrations.
PK/PD Relationship Characterization: Establishing clear relationships between caffeine exposure and a range of therapeutic and adverse outcomes to inform optimal dosing targets.
Long-Term Follow-up Studies for Comprehensive Health and Developmental Outcomes
While the Caffeine for Apnea of Prematurity (CAP) trial provided valuable long-term data, further follow-up studies are needed to fully understand the comprehensive health and developmental outcomes of neonatal this compound therapy. karger.com The existing data are encouraging, suggesting improved motor outcomes, but more research is required to assess other domains of neurodevelopment and long-term health. karger.com
These studies should be designed to assess not only the benefits but also any potential long-term risks associated with neonatal caffeine exposure. A particular focus should be placed on identifying any subgroups of infants who may be more susceptible to adverse long-term effects.
Key objectives for future long-term follow-up studies are:
Comprehensive Neurodevelopmental Assessment: Evaluation of a wide range of cognitive, behavioral, and academic outcomes in school-aged children and adolescents who received this compound as neonates.
Long-Term Respiratory Health: Assessment of lung function and the incidence of respiratory diseases in later life.
Subgroup Analysis: Identification of patient-specific factors that may modify the long-term risks and benefits of caffeine therapy.
Exploration of Novel Therapeutic Applications and Formulations
The established benefits of this compound in apnea of prematurity and BPD have spurred interest in exploring its potential for other therapeutic applications in neonatology and beyond. Its neuroprotective and anti-inflammatory properties suggest that it could be beneficial in other conditions characterized by inflammation and neuronal injury.
One potential novel application is in the management of neonatal hypoxic-ischemic encephalopathy (HIE). nih.gov Preclinical studies have shown that caffeine can reduce brain tissue loss and microgliosis in animal models of HIE. researchgate.net Clinical trials are needed to evaluate the safety and efficacy of this compound as an adjunct therapy for HIE in term and near-term infants.
There is also interest in exploring the use of caffeine for other conditions, such as post-operative apnea and in mitigating the motivational symptoms of depression. frontiersin.org Further research is required to establish the potential role of this compound in these and other therapeutic areas.
In addition to new applications, the development of novel formulations of caffeine could enhance its therapeutic utility. For example, an inhaled formulation of this compound could potentially deliver the drug directly to the lungs, which may be beneficial for preventing BPD while minimizing systemic exposure. Research into sustained-release formulations could also help to maintain more stable therapeutic concentrations over time.
Future research in this area should include:
Clinical Trials for Novel Indications: Rigorous clinical trials to investigate the efficacy and safety of this compound for conditions such as HIE.
Formulation Development: Preclinical and clinical studies to develop and evaluate novel drug delivery systems for caffeine, such as inhaled or sustained-release formulations.
Research into Potential for Tolerance Development and Withdrawal Phenotypes
The potential for the development of tolerance to the effects of this compound and the occurrence of withdrawal symptoms upon its discontinuation are areas that require further systematic investigation. While caffeine is generally considered safe in the neonatal population, a better understanding of these phenomena is needed to optimize treatment duration and weaning strategies.
Tolerance, or tachyphylaxis, could manifest as a decreasing effectiveness of a given dose over time, potentially requiring dose escalation to maintain the desired therapeutic effect. Research is needed to determine if and when tolerance develops in preterm infants and to identify the underlying molecular mechanisms, which may involve changes in adenosine receptor density or sensitivity.
Caffeine withdrawal has been described in adults and could potentially occur in infants after prolonged therapy. Symptoms might include irritability, jitteriness, and increased apnea. Prospective studies are needed to systematically characterize the incidence, severity, and clinical significance of a caffeine withdrawal syndrome in neonates.
A clearer understanding of tolerance and withdrawal will enable the development of evidence-based guidelines for the duration of caffeine therapy and for weaning protocols. This could involve tapering the dose over a specific period or stopping the medication abruptly, depending on the infant's clinical status and risk factors for withdrawal.
Key research questions to be addressed include:
Incidence and Clinical Significance: Prospective studies to determine the incidence and clinical impact of tolerance and withdrawal in neonates treated with this compound.
Risk Factor Identification: Identifying patient-specific factors that may predispose infants to the development of tolerance or withdrawal symptoms.
Optimal Weaning Strategies: Clinical trials to compare different weaning protocols and establish evidence-based guidelines for discontinuing caffeine therapy.
Optimization and Standardization of Therapeutic Drug Monitoring Protocols
Therapeutic drug monitoring (TDM) for this compound is a critical component in optimizing its use, particularly in vulnerable populations such as preterm neonates. The primary goal of TDM is to individualize therapy to maintain plasma concentrations within a therapeutic window that maximizes efficacy while minimizing potential toxicity. However, the implementation of caffeine TDM faces several challenges, necessitating the optimization and standardization of current protocols. nih.govnih.gov
A significant challenge in caffeine TDM is the substantial inter-individual and intra-individual pharmacokinetic variability observed in preterm infants. bmj.comnih.gov This variability is largely due to the developmental immaturity of the hepatic cytochrome P450 1A2 (CYP1A2) enzyme system, the primary pathway for caffeine metabolism. clinpgx.orgbiorxiv.orgresearchgate.net In neonates, caffeine clearance is significantly slower and its half-life is markedly prolonged compared to adults, leading to a wide range of serum concentrations even with standard dosing. nih.govresearchgate.net Factors such as postmenstrual age, body weight, and genetic polymorphisms can further influence caffeine metabolism, making standardized dosing protocols difficult to apply universally. nih.govnih.govcore.ac.uk
Furthermore, there is an ongoing debate regarding the necessity and cost-effectiveness of routine TDM for caffeine. nih.govnih.gov Some studies suggest that with standard dosing, the majority of preterm neonates achieve plasma levels within the generally accepted therapeutic range (5-25 mg/L), with few adverse events reported even at slightly higher concentrations. bmj.comnih.gov Conversely, other experts argue that the lack of a rigorously defined therapeutic range and the unpredictable changes in caffeine clearance over time make routine monitoring essential for optimal, individualized care. nih.govnih.gov The failure to identify a patient's "critical caffeine concentration"—the level at which therapeutic benefit is achieved without toxicity—can lead to misinterpretation of clinical signs. nih.gov
The active metabolites of caffeine, including theophylline (B1681296) and theobromine (B1682246), also present a challenge. clinpgx.orgnih.gov These compounds have their own pharmacological effects and are not routinely measured, which can complicate the interpretation of clinical responses based on caffeine concentration alone. nih.gov
Future research is focused on several key areas to optimize and standardize caffeine TDM:
Development of Consensus Guidelines: Establishing evidence-based guidelines for TDM is crucial. This includes defining clear indications for monitoring, optimal sampling times, and well-validated therapeutic ranges based on large-scale clinical trials that correlate concentrations with specific clinical outcomes. nih.gov
Population Pharmacokinetic (PK) Modeling: The development and application of population PK models can help predict individual caffeine clearance based on specific patient characteristics like weight and age. core.ac.uknih.gov These models can inform more precise, model-informed dosing strategies, potentially reducing the need for frequent blood sampling. nih.gov
Integration of Pharmacogenomics: Investigating the impact of genetic variations, particularly in the CYP1A2 enzyme and adenosine receptors, on caffeine response and metabolism could pave the way for personalized medicine. nih.govnih.gov Identifying genetic markers could help predict which infants are likely to be slow or fast metabolizers, allowing for dose adjustments from the outset.
Alternative Sampling Methods: To overcome the challenges of invasive blood sampling in neonates, research into non-invasive or minimally invasive monitoring methods is a priority. bmj.comnih.gov Methods utilizing saliva or dried blood spots are being explored as potential alternatives to traditional serum or plasma measurements.
The table below summarizes the primary challenges in this compound TDM and the corresponding future directions for research and protocol optimization.
| Challenge | Description | Proposed Optimization/Future Direction |
| High Pharmacokinetic Variability | Significant inter-individual differences in drug absorption, distribution, metabolism, and excretion, primarily due to immature CYP1A2 enzyme function in neonates, lead to unpredictable serum concentrations. bmj.comnih.gov | Development of population pharmacokinetic (PK) models to predict individual clearance and inform dosing. nih.gov Integration of pharmacogenomic data to identify individuals with altered metabolism. nih.gov |
| Undefined Therapeutic Range | There is a lack of consensus on the optimal plasma concentration range for efficacy versus toxicity. The widely used range of 5-20 or 5-25 mg/L is not based on robust clinical trial data correlating levels with outcomes. nih.govnih.govnih.gov | Large-scale clinical trials to establish evidence-based therapeutic windows. Focus on identifying an individual patient's "critical caffeine concentration" rather than adhering to a generic range. nih.gov |
| Invasive Sampling | Frequent blood draws for monitoring are invasive, stressful, and carry risks for critically ill preterm infants. bmj.com | Research and validation of non-invasive or minimally invasive sampling methods, such as the use of saliva or dried blood spots. nih.gov |
| Metabolite Interference | Active metabolites like theophylline and theobromine contribute to the overall pharmacological effect but are not typically measured, complicating the interpretation of caffeine levels alone. nih.govclinpgx.org | Development of comprehensive analytical methods that can simultaneously measure caffeine and its key active metabolites to provide a more complete pharmacodynamic picture. |
| Lack of Standardization | Variability in analytical methods between laboratories and the absence of standardized protocols for when and how to monitor contribute to inconsistencies in TDM practices. nih.govnih.gov | Establishment of consensus guidelines for TDM, including standardized analytical techniques and external quality assurance programs to ensure consistency and accuracy across institutions. |
By addressing these challenges through continued research and the development of standardized, evidence-based protocols, the therapeutic use of this compound can be significantly optimized, leading to improved patient outcomes.
Q & A
Basic Research Questions
Q. What standardized methodologies are used to assess physicochemical compatibility of caffeine citrate with intravenous drugs in neonatal intensive care?
- Methodological Answer : Compatibility testing typically involves mixing this compound (20 mg/mL or 10 mg/mL) with secondary drugs at a 1:1 volume ratio under simulated Y-site administration. Physical compatibility is assessed via visual inspection (color, precipitate, turbidity) under polarized light for 2 hours. Chemical compatibility is quantified using high-performance liquid chromatography (HPLC) to measure caffeine concentration stability . Protocols should include validation of analytical methods and replication across multiple batches to account for formulation variability.
Q. How is this compound dosed in preclinical and clinical studies for apnea of prematurity?
- Methodological Answer : The loading dose is 20 mg/kg this compound (equivalent to 10 mg/kg caffeine base) administered intravenously over 30 minutes. Maintenance doses are 5 mg/kg this compound every 24 hours, adjusted based on serum caffeine levels, especially in infants with prior theophylline exposure or maternal caffeine intake. Dosing protocols must account for pharmacokinetic variability in preterm neonates, including renal/hepatic immaturity .
Q. What are the key pharmacokinetic parameters of this compound in preterm neonates, and how are they measured?
- Methodological Answer : Key parameters include half-life (3–4 days), clearance (0.08–0.15 mL/kg/min), and volume of distribution (0.8–1.2 L/kg). These are determined via serial plasma sampling and non-compartmental analysis. Population pharmacokinetic models incorporating covariates like gestational age, weight, and renal function are recommended to optimize dosing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical compatibility between this compound and drugs like furosemide or acyclovir?
- Methodological Answer : Discrepancies may arise from differences in drug concentration, mixing ratios, or buffer composition (e.g., citrate vs. phosphate). To address this:
- Conduct controlled experiments varying concentrations (e.g., furosemide 0.2 mg/mL vs. 1 mg/mL) and pH levels.
- Use systematic reviews to aggregate data across studies, applying meta-analytic frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to identify confounding variables .
- Validate findings using advanced techniques like dynamic light scattering for particulate analysis .
Q. What experimental designs are recommended for studying long-term neurodevelopmental outcomes of this compound therapy in preterm infants?
- Methodological Answer : Employ multicenter, randomized controlled trials (RCTs) with extended follow-up periods (e.g., 5–10 years). Use standardized neurodevelopmental assessments (e.g., Bayley Scales) and adjust for covariates like gestational age, comorbidities, and concurrent therapies. Blinding and placebo controls are critical to minimize bias .
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve this compound dosing in neonates with renal impairment?
- Methodological Answer : Develop mechanistic PK-PD models integrating glomerular filtration rate (GFR) and hepatic CYP1A2 activity data. Use Bayesian estimation to individualize doses based on sparse serum caffeine measurements. Validate models with external cohorts and sensitivity analyses for covariates like drug-drug interactions (e.g., with phenobarbital) .
Q. What strategies mitigate bias in retrospective studies analyzing this compound’s association with necrotizing enterocolitis (NEC)?
- Methodological Answer : Apply propensity score matching to balance confounders (e.g., birth weight, feeding practices). Use sensitivity analyses to assess unmeasured confounding. Adhere to STROBE guidelines for observational studies, ensuring transparency in data collection and statistical methods .
Methodological Notes for Data Analysis
- Handling Incompatibility Data : Use contingency tables to categorize compatible/incompatible drug pairs, with Fisher’s exact test for significance. Report confidence intervals to quantify uncertainty .
- Statistical Power in Neonatal Studies : Account for high attrition rates in longitudinal studies by oversampling and using mixed-effects models to handle missing data .
- Ethical Considerations : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure study designs align with clinical priorities and ethical standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
